4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXKZRMVZSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521469 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-86-0 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
An In-depth Technical Guide to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a gem-dimethyl group at the C-4 position imparts unique conformational constraints and potential metabolic stability, making it a valuable building block for the synthesis of novel therapeutics. This document details its chemical identity, outlines a robust synthetic pathway with mechanistic insights, presents protocols for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling information. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental and industrial settings.[4]
Chemical Identity and Physicochemical Properties
This compound is a solid, research-grade chemical.[5] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [5] |
| Synonyms | 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride | [5][6] |
| CAS Number | 41565-86-0 | [5][7] |
| Molecular Formula | C₁₁H₁₆ClN | [5][7][8] |
| Molecular Weight | 197.70 g/mol | [5][7][8] |
| InChI Key | GKEXKZRMVZSSPD-UHFFFAOYSA-N |[5] |
Table 2: Computed Physicochemical Data (for the free base)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 161.24 g/mol | [6] |
| XLogP3-AA | 2.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Topological Polar Surface Area | 12 Ų | [6] |
| Complexity | 162 |[6] |
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrahydroisoquinoline (THIQ) core is a foundational motif in drug discovery, forming the backbone of a vast array of natural alkaloids and synthetic molecules with diverse biological activities.[1][3] THIQ-based compounds have demonstrated utility as antitumor, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents, among others.[1][3][9]
The strategic placement of a gem-dimethyl group at the C-4 position, as seen in the title compound, serves two primary purposes from a medicinal chemistry perspective:
-
Conformational Rigidity : The dimethyl substitution restricts the flexibility of the heterocyclic ring. This conformational locking can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
-
Metabolic Stability : The C-4 position in THIQs can be susceptible to metabolic oxidation. The presence of a non-oxidizable quaternary carbon at this position effectively blocks this metabolic pathway, potentially enhancing the pharmacokinetic profile (e.g., increasing the half-life) of drug candidates derived from this scaffold.
Therefore, this compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable synthetic intermediate for creating libraries of novel, potentially more potent, and metabolically stable drug candidates.[4]
Synthesis and Mechanistic Rationale
The construction of the THIQ ring system is a well-established field in organic synthesis. The two most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[10] For the synthesis of a 4,4-disubstituted THIQ, the Pictet-Spengler reaction is often the more direct and logical choice.
The Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[11][12][13] To achieve the 4,4-dimethyl substitution pattern, the synthesis must logically begin with a β-arylethylamine that already contains the gem-dimethyl group at the appropriate position.
Causality of Experimental Design : The choice of a precursor like 2-(2,2-dimethyl-2-phenylethyl)amine is critical. By having the gem-dimethyl group already in place, the subsequent cyclization with a formaldehyde equivalent (such as paraformaldehyde) is directed to form the desired 4,4-dimethyl-THIQ structure without ambiguity. This approach is more efficient than attempting to add methyl groups to an existing THIQ ring, which would likely result in a mixture of products and lower yields.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. This compound [myskinrecipes.com]
- 5. This compound [cymitquimica.com]
- 6. 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | C11H15N | CID 192172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. name-reaction.com [name-reaction.com]
An In-Depth Technical Guide to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 41565-86-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide will delve into the chemical identity, synthesis, potential pharmacological applications, and safety considerations of this specific dimethylated derivative. While detailed experimental data on this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of THIQs to provide a robust framework for its potential properties and applications, particularly in the realm of Central Nervous System (CNS) disorders.
Chemical Identity and Physicochemical Properties
This compound is a solid, organic compound.[3] Its hydrochloride salt form generally enhances stability and solubility in aqueous solutions, making it suitable for a variety of experimental applications.[4]
| Property | Value | Source |
| CAS Number | 41565-86-0 | Internal Knowledge |
| Molecular Formula | C₁₁H₁₆ClN | [3] |
| Molecular Weight | 197.70 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI | InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | [3] |
| InChIKey | GKEXKZRMVZSSPD-UHFFFAOYSA-N | [3] |
| SMILES | CC1(CNCC2=CC=CC=C21)C.Cl | [5] |
Synthesis Strategies for the Tetrahydroisoquinoline Core
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.
Conceptual Synthesis Workflow:
Caption: Generalized Pictet-Spengler reaction workflow.
To achieve the 4,4-dimethyl substitution pattern, a β-arylethylamine would be reacted with acetone. The subsequent cyclization would yield the desired gem-dimethyl group at the C4 position.
Bischler-Napieralski Reaction
Another classical approach is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.
Conceptual Synthesis Workflow:
Caption: Generalized Bischler-Napieralski reaction workflow.
For the synthesis of the target molecule, a custom β-phenylethylamide with the appropriate precursor to the gem-dimethyl group would be required.
Potential Pharmacological Applications in CNS Drug Discovery
The tetrahydroisoquinoline scaffold is a key pharmacophore in many centrally acting agents. Derivatives have been investigated for a multitude of CNS targets, exhibiting antidepressant, antipsychotic, and neuroprotective properties.
Histamine H3 Receptor Antagonism and Serotonin Reuptake Inhibition
A patent application has identified novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as potent histamine H3 (H3R) receptor antagonists and serotonin reuptake inhibitors.[6] The H3R is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders.[7] The serotonin transporter (SERT) is the primary target for many antidepressant medications.[8]
While the patent does not provide specific data for the 4,4-dimethyl derivative, its structural similarity suggests it may also possess activity at these targets. The dual modulation of H3R and SERT is a promising strategy for the development of novel antidepressants with a unique mechanism of action.
General CNS-Related Activities of Tetrahydroisoquinolines
-
Antidepressant-like Effects: Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), have demonstrated antidepressant-like effects in animal models, potentially through the activation of monoaminergic systems.[9][10]
-
Dopamine D2 Receptor Activity: Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D2 receptor-blocking activity.[11]
Analytical Methodologies
The quantitative and qualitative analysis of tetrahydroisoquinoline derivatives is crucial for drug development and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. While a specific validated method for this compound is not published, a general approach can be outlined based on methods for similar compounds like tetrahydrozoline hydrochloride.[12]
Exemplary HPLC Protocol:
-
Objective: To determine the purity and concentration of this compound.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for MS compatibility)
-
0.45 µm membrane filters
-
-
Equipment:
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate or formate buffer). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 or C8, maintained at a constant temperature (e.g., 25 °C).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and an acidic buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely in the range of 210-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions. Identify the peak corresponding to the analyte by its retention time. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Safety and Handling
As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, safety precautions should be based on closely related compounds such as 1,2,3,4-tetrahydroisoquinoline and other amine hydrochlorides.
Potential Hazards (inferred from related compounds):
-
Acute Toxicity: May be harmful if swallowed.[13]
-
Skin Corrosion/Irritation: May cause skin irritation.[13]
-
Eye Damage/Irritation: May cause serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a promising chemical entity with potential applications in the development of novel therapeutics for CNS disorders. Its structural similarity to known histamine H3 receptor antagonists and serotonin reuptake inhibitors suggests a potential dual-action mechanism that warrants further investigation. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by synthesizing information on its chemical properties, potential synthetic routes, analytical methodologies, and safety considerations based on the well-established chemistry and pharmacology of the tetrahydroisoquinoline class of compounds. Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Therapeutic Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities. This technical guide delves into the prospective therapeutic applications of a specific derivative, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. While direct, extensive research on this particular molecule is emerging, the well-documented biological profile of the broader THIQ class provides a robust framework for identifying and validating its potential therapeutic targets. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering a structured exploration of high-potential targets, detailed experimental protocols for their investigation, and the underlying scientific rationale.
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic molecules with a wide array of biological effects.[1][2][3] These compounds have been shown to interact with a variety of receptors and enzymes, leading to activities such as antitumor, antibacterial, antiviral, and neuroprotective effects.[1][4] The versatility of the THIQ scaffold allows for a high degree of chemical modification, enabling the fine-tuning of pharmacological properties. This compound, with its unique gem-dimethyl substitution at the C4 position, presents an intriguing candidate for novel therapeutic development. This guide will systematically explore its most promising potential therapeutic targets, drawing upon the established pharmacology of related THIQ analogs.
Potential Therapeutic Target Classes
Based on the extensive literature on THIQ derivatives, several key protein families emerge as high-probability targets for this compound.
Central Nervous System (CNS) Receptors
The THIQ scaffold is a common feature in molecules targeting the CNS.[5]
Mechanistic Rationale: The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[6] Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. Several THIQ derivatives have been identified as NMDA receptor modulators. For instance, some analogs act as uncompetitive antagonists, blocking the ion channel, while others have shown positive allosteric modulation.[7][8][9][10] The anticonvulsant activity observed in some THIQs is attributed to their interaction with NMDA receptors.[11]
Therapeutic Implications:
-
Neuroprotection: By antagonizing NMDA receptors, the compound could offer neuroprotective effects in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.[9]
-
Anesthesia and Analgesia: NMDA receptor antagonists are used as dissociative anesthetics.[10]
-
Treatment of Psychiatric Disorders: Modulation of NMDA receptor function is a key area of research for schizophrenia and depression.[10]
Mechanistic Rationale: Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[11][12] This suggests that the gem-dimethyl group in this compound could confer affinity for this receptor family.
Therapeutic Implications:
-
Antipsychotic Activity: Blockade of D2 receptors is a primary mechanism for treating psychosis.
-
Treatment of Substance Abuse: Dopaminergic pathways are central to reward and addiction.
Mechanistic Rationale: Sigma receptors, particularly the sigma-2 subtype, are overexpressed in proliferating cancer cells and are implicated in neurological disorders.[13] Several THIQ derivatives have been developed as high-affinity ligands for sigma-2 receptors, showing potential in both cancer imaging and therapy, as well as in the management of neuropathic pain.[13][14]
Therapeutic Implications:
-
Oncology: As a selective sigma-2 ligand, the compound could be developed as an anticancer agent or a diagnostic imaging tool.[13]
-
Neuropathic Pain: Sigma-2 receptor modulation has emerged as a promising strategy for alleviating chronic pain states.[14]
Mechanistic Rationale: The serotonergic system is a major target for antidepressants and anxiolytics. Simple THIQs have been identified as ligands for various serotonin receptors, including 5-HT1D, 5-HT6, and 5-HT7.[15] These interactions may underlie the sedative and hypnotic effects observed with some of these compounds.[15]
Therapeutic Implications:
-
Depression and Anxiety: Modulation of serotonin receptors is a well-established therapeutic approach for mood disorders.
-
Sleep Disorders: The potential sedative effects could be harnessed for treating insomnia.
Monoamine Oxidase (MAO)
Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters. Several THIQ derivatives have been shown to be competitive inhibitors of both MAO-A and MAO-B.[16][17]
Therapeutic Implications:
-
Depression: MAO inhibitors are an established class of antidepressants.
-
Neurodegenerative Diseases: Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to preserve dopamine levels.[16]
Adrenergic Receptors
Mechanistic Rationale: Adrenergic receptors are involved in regulating a wide range of physiological processes, including heart rate, blood pressure, and airway resistance. Studies on substituted THIQs have shown that they can act as both agonists and antagonists at beta-adrenoceptors.[18][19]
Therapeutic Implications:
-
Cardiovascular Diseases: Modulation of adrenergic receptors is a cornerstone of cardiovascular pharmacology.
-
Asthma: Beta-2 adrenergic agonists are potent bronchodilators.[18]
Experimental Validation Workflow
A systematic and tiered approach is essential to validate the potential therapeutic targets of this compound.
Caption: Tiered experimental workflow for target validation.
Detailed Experimental Protocols
Protocol: NMDA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound for the NMDA receptor ion channel site.
Materials:
-
Rat cortical synaptosomal membranes
-
[3H]MK-801 (Dizocilpine) - Radioligand
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, synaptosomal membranes, glutamate (10 µM), and glycine (10 µM).
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding [3H]MK-801 (final concentration ~1 nM).
-
For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the assay buffer and the respective MAO enzyme.
-
Add the test compound or control and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and emission of ~400 nm.
-
Calculate the percent inhibition and determine the IC50 values for both MAO-A and MAO-B.
Signaling Pathway Visualization
Potential NMDA Receptor Antagonism Pathway
Caption: Putative mechanism of NMDA receptor antagonism.
Potential MAO Inhibition Pathway
Caption: Proposed mechanism of MAO inhibition.
Summary of Potential Targets and Therapeutic Areas
| Potential Target | Therapeutic Area | Rationale based on THIQ Analogs |
| NMDA Receptor | Neuroprotection, Anesthesia, Psychiatry | Anticonvulsant and neuroprotective effects observed.[8][9][11] |
| Dopamine D2 Receptor | Antipsychotics | Potent D2 receptor-blocking activity reported.[11][12] |
| Sigma-2 Receptor | Oncology, Neuropathic Pain | High-affinity ligands developed with anticancer and analgesic properties.[13][14] |
| Serotonin Receptors | Depression, Anxiety, Sleep Disorders | Ligands for 5-HT1D, 5-HT6, and 5-HT7 receptors identified.[15] |
| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | Competitive inhibition of MAO-A and MAO-B shown.[16][17] |
| Adrenergic Receptors | Cardiovascular Disease, Asthma | Agonist and antagonist activity at beta-adrenoceptors.[18][19] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The wealth of data on the broader tetrahydroisoquinoline class strongly suggests a rich pharmacology centered on key CNS and peripheral targets. The experimental framework provided in this guide offers a clear path for elucidating its precise mechanism of action and validating its therapeutic potential. Future research should focus on a systematic evaluation of its activity at the identified targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for preclinical and clinical development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. This compound [myskinrecipes.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 16. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Enduring Versatility of the Tetrahydroisoquinoline Scaffold
An In-Depth Technical Guide to the Mechanism of Action of Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of a multitude of natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] From potent anticancer agents to modulators of the central nervous system, the THIQ framework offers a rigid, three-dimensional structure that can be strategically substituted to achieve high affinity and selectivity for a diverse array of biological targets.[4][5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the multifaceted mechanisms through which these compounds exert their pharmacological effects. We will delve into their interactions with major target classes, elucidate the downstream consequences of these interactions, and present the experimental methodologies required to rigorously characterize their mode of action.
Part 1: Foundational Chemistry and Biological Landscape
Core Synthetic Strategies: Building the THIQ Framework
The construction of the THIQ core is primarily achieved through two classical and highly effective cyclization reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. Understanding these syntheses is crucial as the choice of starting materials directly dictates the substitution patterns on the final molecule, which in turn governs its pharmacological profile.
-
The Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] A key mechanistic feature is the formation of an intermediate iminium ion which then undergoes electrophilic aromatic substitution to form the THIQ ring.[1] The reaction is particularly favored by the presence of electron-donating groups on the aromatic ring of the phenylethylamine, which activates it towards cyclization.[1][6]
-
The Bischler-Napieralski Reaction: This method utilizes an N-acyl derivative of a β-phenylethylamine, which is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][7] This process initially yields a 3,4-dihydroisoquinoline, which is subsequently reduced, typically using sodium borohydride or catalytic hydrogenation, to the final 1,2,3,4-tetrahydroisoquinoline.[1][8]
The synthetic versatility offered by these methods allows for the creation of extensive libraries of substituted THIQs for structure-activity relationship (SAR) studies.[6][9]
A Spectrum of Therapeutic Potential
Substituted THIQs have demonstrated a remarkable range of biological activities, underscoring their importance in drug discovery.[2][10] These activities include:
-
Central Nervous System (CNS) Effects: Acting as dopaminergic and opioid receptor modulators, THIQs are investigated for roles in neurodegenerative diseases like Parkinson's, as well as for antipsychotic, antidepressant, and analgesic properties.[11][12][13]
-
Anticancer Activity: Many THIQ derivatives exhibit potent cytotoxicity against various cancer cell lines, acting through mechanisms such as enzyme inhibition, cell cycle arrest, and induction of apoptosis.[5][14][15][16]
-
Antimicrobial Properties: The scaffold is effective against a range of pathogens, with mechanisms including the inhibition of essential bacterial enzymes like DNA gyrase.[1]
-
Cardiovascular Effects: Certain THIQs have been designed as α-adrenoceptor antagonists and calcium channel blockers for potential use in cardiovascular diseases.[7]
Part 2: Mechanism of Action at G-Protein Coupled Receptors (GPCRs)
THIQs are particularly adept at targeting GPCRs, the largest family of cell surface receptors. Their rigid structure allows them to mimic endogenous ligands and modulate receptor function with high specificity.
Modulation of the Dopaminergic System
The interaction of THIQs with dopamine receptors is a key area of research, particularly concerning Parkinson's disease and schizophrenia.[11][17] Endogenous THIQs like salsolinol are formed from dopamine and have been implicated in dopaminergic neurotoxicity.[11] Conversely, synthetic THIQs have been developed as potent and selective ligands for D₁, D₂, and D₃ dopamine receptor subtypes.[18][19]
-
Interaction with D₂-like Receptors (D₂, D₃, D₄): Many THIQ-based atypical antipsychotics target D₂ receptors.[20][21] These receptors are coupled to Gi proteins. Upon binding of an antagonist THIQ, the receptor is stabilized in an inactive conformation, preventing the dissociation of the Gαi subunit. This leads to an increase in the activity of adenylyl cyclase, thereby increasing intracellular levels of cyclic AMP (cAMP). This signaling cascade is central to their therapeutic effect. Some THIQs can also act as agonists or partial agonists, initiating the signal cascade instead.
Below is a diagram illustrating the canonical Gi-coupled signaling pathway modulated by THIQ-based D₂ receptor antagonists.
Caption: D₂ receptor signaling pathway blockade by a THIQ antagonist.
Opioid Receptor Modulation
The THIQ scaffold has been successfully utilized to develop potent and selective ligands for kappa (KOP), mu (MOP), and delta (DOP) opioid receptors.[13][22][23] These ligands can be pure antagonists, agonists, or possess a mixed agonist/antagonist profile.[22][24] This versatility is critical for developing treatments for pain, addiction, depression, and anxiety.[13] For instance, selective KOP antagonists based on the THIQ structure are being investigated as novel therapies for substance abuse disorders.[13]
Structure-activity relationship studies have shown that substitutions on the THIQ core are critical for determining receptor selectivity and functional activity (agonist vs. antagonist).[24][25]
Part 3: Enzymatic Inhibition by Substituted THIQs
A primary mechanism of action for many therapeutically relevant THIQs is the direct inhibition of enzyme activity. The scaffold serves as a rigid anchor to position functional groups that interact with the enzyme's active site or allosteric sites.
Targeting Key Enzymes in Cancer
The development of THIQ-based anticancer agents has led to the identification of several key enzymatic targets.[5][14]
| Target Enzyme | THIQ Compound Type | Mechanism & Effect | IC₅₀/Kᵢ Range | Reference |
| DHFR | Substituted 5,6,7,8-THIQs | Potent inhibition, leading to disruption of nucleotide synthesis and cell cycle arrest. | ~0.2 µM | [26] |
| CDK2 | Substituted 5,6,7,8-THIQs | Inhibition of cell cycle progression (G2/M or S phase arrest), inducing apoptosis. | ~0.15 µM | [26] |
| MMP-8 | 2-arylsulfonyl-THIQ-3-carboxylates | Zinc-complexing functionalities interact with the catalytic zinc ion in the active site. | High Affinity | [27] |
| KRas | N-sulfonyl THIQs | Inhibition of KRas, an oncogene frequently mutated in various cancers. | 0.9 - 10.7 µM | [28] |
| Na+, K+-ATPase | Quercetin-THIQ Hybrids | Inhibition of the ion pump, which is often overexpressed in tumors. | Low µM | [29] |
-
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain THIQ derivatives have been identified as potent dual inhibitors of DHFR and CDK2.[26] Compound 8d from one study was a significant DHFR inhibitor (IC₅₀: 0.199 µM), while compound 7e was a potent CDK2 inhibitor (IC₅₀: 0.149 µM). Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.[26]
-
Matrix Metalloproteinases (MMPs): Structure-based design has yielded THIQ derivatives that effectively inhibit MMPs, such as MMP-8.[27] These inhibitors typically feature a zinc-binding group (e.g., hydroxamate or carboxylate) positioned by the THIQ scaffold to chelate the catalytic zinc ion in the enzyme's active site, while other substituents occupy hydrophobic pockets to enhance affinity.[27]
Inhibition of Cholinesterases
THIQ derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter metabolism.[1][30] Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. Kinetic studies have revealed that some THIQs exhibit a mixed-mode of inhibition against these enzymes.[1]
Part 4: Experimental Protocols for Mechanism of Action Studies
Characterizing the mechanism of action of a novel THIQ derivative requires a multi-tiered experimental approach, progressing from target binding to functional cellular outcomes. As a senior scientist, the key is to build a self-validating workflow where the results of one experiment logically inform the design of the next.
Target Engagement: Radioligand Binding Assays
The first step is to confirm direct binding to the putative target and determine the affinity. Competitive radioligand binding assays are the gold standard for this purpose.
Principle: This assay measures the ability of a test compound (the unlabeled THIQ) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor in a preparation of cells or membranes.
Detailed Protocol (Example: D₂ Dopamine Receptor):
-
Preparation of Membranes: Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D₂ receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Receptor membrane preparation.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kₑ value.
-
Varying concentrations of the unlabeled THIQ test compound (typically a 10-point dilution series from 10 µM to 0.1 nM).
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM haloperidol).
-
For total binding (B₀) wells, add vehicle instead of a competitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (B₀) - Non-Specific Binding (NSB).
-
Plot the percentage of specific binding against the log concentration of the THIQ competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following workflow diagram illustrates this entire process.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Characterization: [³⁵S]GTPγS Binding Assays
A high binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine this. For GPCRs, the [³⁵S]GTPγS binding assay is a powerful tool to measure G-protein activation directly.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is therefore a direct measure of G-protein activation and, by extension, receptor agonism.
Methodology Synopsis:
-
Assay Setup: Combine receptor membranes, various concentrations of the THIQ test compound, and GDP in an assay buffer containing MgCl₂.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction and incubate.
-
Termination & Measurement: The reaction is terminated and measured similarly to the radioligand binding assay, via rapid filtration and scintillation counting.
-
Data Interpretation:
-
Agonists: Will produce a concentration-dependent increase in [³⁵S]GTPγS binding. The potency (EC₅₀) and efficacy (% of a full agonist response) can be determined.
-
Antagonists: Will produce no increase in binding on their own. When co-incubated with a known agonist, they will cause a rightward shift in the agonist's concentration-response curve, allowing for the calculation of the antagonist's equilibrium constant (Kₑ).[13]
-
Inverse Agonists: Will cause a decrease in basal [³⁵S]GTPγS binding.
-
Part 5: Conclusion and Future Directions
The substituted 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its conformational rigidity and synthetic tractability allow for precise tuning of its pharmacodynamic and pharmacokinetic properties. The mechanisms of action are incredibly diverse, spanning from nuanced modulation of GPCR signaling to potent, targeted enzyme inhibition.
Future research will likely focus on developing THIQs with multi-target profiles, for example, compounds that simultaneously address different facets of a complex disease like cancer or neurodegeneration.[14][15] The creation of covalent inhibitors and the exploration of novel THIQ-based scaffolds for targeting protein-protein interactions also represent exciting new frontiers. As our understanding of disease biology deepens, the venerable THIQ core is certain to be adapted in new and innovative ways, reaffirming its status as a truly privileged structure in the art and science of drug discovery.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and binding affinity of potential atypical antipsychotics with the tetrahydroquinazolinone motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tetrahydroquinoline derivatives as opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable building block in drug discovery programs. This compound (CAS No: 41565-86-0) is a specific derivative used by researchers, often as a building block for more complex molecules like protein degraders.[3]
Given the specialized nature of this compound, comprehensive safety data is not widely published. This guide, therefore, serves as a critical resource for researchers, scientists, and drug development professionals. By synthesizing safety data from its parent compound, close structural analogs, and the free base, this document establishes a robust framework for its safe handling, storage, and emergency management, grounded in established laboratory safety principles. The causality behind each procedural recommendation is explained to ensure a deep understanding of the required safety measures.
Section 1: Hazard Identification and GHS Classification
Signal Word: Warning [4]
GHS Pictogram:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[4] |
Precautionary Statements (Selected): [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Section 2: Chemical and Physical Properties
Key identifying information has been compiled from supplier data. It is important to note that many physical properties have not been fully characterized and published.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 41565-86-0 | [3][6] |
| Molecular Formula | C₁₁H₁₆ClN | [3][6] |
| Molecular Weight | 197.7 g/mol | [3][6] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [3] |
| Melting/Boiling Point | Not determined | [7] |
| Solubility | Not determined | [7] |
| Density | Not determined |[7] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing exposure risk. These protocols are derived from best practices for handling related heterocyclic compounds.
Workplace and Engineering Controls
The primary objective is to prevent the compound from entering the operator's breathing zone or coming into contact with skin and eyes.
-
Primary Engineering Control: All manipulations of this compound, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood.[8] The hood sash should be kept at the lowest practical height to maximize containment.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation.[8][9][10] Regular functionality checks of this equipment are mandatory.
Safe Handling Procedures
-
Avoid Dust Generation: As a solid, the primary inhalation risk comes from airborne dust. Minimize dust generation during weighing and transfer by using gentle motions and appropriate tools (e.g., a micro-spatula).[8]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[8][9]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][11][12] Contaminated clothing should be removed immediately and washed before reuse.[9]
Storage Requirements
-
Container Integrity: Keep the container tightly closed to prevent contamination and potential release.[8][13][14]
-
Storage Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[11][13][15] The product page specifies storage at room temperature.[3]
-
Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[5][9][11]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these materials can lead to vigorous and potentially hazardous reactions.[9][10][13]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by appropriate PPE. The selection of PPE is dictated by the specific task being performed.
Caption: Diagram 1: PPE selection based on the handling procedure.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield may be required for splash hazards.[8][9][10] | Protects against dust particles and splashes, preventing serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[15] A disposable lab coat is required.[8][9] | Prevents skin contact which can cause irritation.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., organic vapor/particulate) is required if dust cannot be controlled by ventilation.[8][9][10] | Prevents inhalation of dust, which can cause respiratory tract irritation.[4] |
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill. Personnel must be trained on these procedures before working with the compound.
Caption: Diagram 2: Decision tree for first aid response to an exposure.
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult or symptoms like coughing or irritation develop, seek immediate medical attention.[9][13] If the person is not breathing, provide artificial respiration, but avoid direct mouth-to-mouth resuscitation.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[5][9]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Before cleanup, don the appropriate PPE as described in Section 4, including respiratory protection, gloves, and eye protection.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation.[13] Use a dustpan and brush or a HEPA-filtered vacuum. Place the collected material into a suitable, labeled, and sealed container for disposal.[9][13]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), and collect the cleaning materials for disposal as hazardous waste.[15]
-
Do Not Discharge: Prevent the spilled material or cleaning runoff from entering drains or waterways.[11][12]
Section 6: Stability and Reactivity
Understanding the chemical stability is key to preventing hazardous reactions.
-
Reactivity: No specific reactivity hazards are known under normal conditions.[13]
-
Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, tightly sealed).[10][13]
-
Conditions to Avoid: Avoid generating dust, and keep away from excess heat and incompatible materials.[10][13]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[10][13]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]
Section 7: Toxicological Information
The toxicological profile for this compound has not been thoroughly investigated.[8][11] The information below is based on the GHS classification of the free base and general knowledge of related compounds.
-
Acute Effects:
-
Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[14] It is prudent to handle it as if it has unknown chronic effects and minimize exposure accordingly.
Section 8: Disposal Considerations
All waste materials must be handled as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials (e.g., gloves, cleaning supplies) through a licensed and approved waste disposal facility.[9][13] Disposal must be in full compliance with all federal, state, and local environmental regulations.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of according to the same regulations as the chemical waste.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | C11H15N | CID 192172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound [cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 15. media.hiscoinc.com [media.hiscoinc.com]
- 16. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Aqueous Solubility of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Introduction
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of interest in pharmaceutical research, often serving as an intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system.[1] Its hydrochloride salt form is utilized to enhance stability and solubility.[1] A thorough understanding of its aqueous solubility is a critical first step in early-stage drug development. This parameter significantly influences formulation strategies, bioavailability, and the design of subsequent preclinical studies.[2][3]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of this compound. Moving beyond a simple recitation of methods, this guide elucidates the underlying scientific principles and practical considerations essential for generating reliable and reproducible solubility data.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [4][5] |
| Molecular Weight | 197.70 g/mol | [4][5][6] |
| Appearance | Solid | [4] |
| CAS Number | 41565-86-0 | [4][6] |
The Critical Role of Solubility in Drug Development
Salt formation is a primary strategy to improve the developability of poorly water-soluble compounds.[7] The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. For orally administered drugs, adequate solubility in gastrointestinal fluids is a prerequisite for absorption and subsequent systemic availability. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[3] Therefore, precise and early characterization of solubility is not merely a data-gathering exercise; it is a critical risk-mitigation step in the drug development pipeline.[2]
The main objective of a salt selection study is to identify the form of the drug most suitable for development, with aqueous solubility at various pH values being a primary criterion.[2]
Experimental Protocol for Determining Aqueous Solubility
The following protocol describes the equilibrium solubility method, a gold-standard technique for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with a solvent until the solution is saturated.
I. Materials and Equipment
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Volumetric flasks and pipettes
II. Step-by-Step Methodology
-
Preparation of Solvents: Prepare the desired aqueous media (e.g., purified water, PBS, SGF, SIF). Ensure the pH of each buffer is accurately measured and adjusted if necessary.
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent system. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A starting point could be 10-20 mg of the compound in 1 mL of solvent.
-
Equilibration:
-
Add the precise volume of the chosen solvent to each vial containing the compound.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the filtered saturated solution with the mobile phase of the HPLC to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solutions and record the peak areas.
-
Calculate the concentration of the compound in the diluted samples using the calibration curve.
-
-
Solubility Calculation:
-
Back-calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
III. Self-Validating System and Causality
-
Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation has been achieved.
-
Importance of Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Justification for pH Variation: Since most drugs are weak acids or bases, their solubility can be significantly influenced by pH.[3] Testing in different buffer systems (SGF, SIF) provides insights into how the compound will behave in different regions of the gastrointestinal tract.
-
Common Ion Effect: For hydrochloride salts, the presence of chloride ions in the solvent (e.g., in SGF which contains HCl) can suppress the solubility of the salt due to the common ion effect.[2][8] This is a critical factor to consider when interpreting solubility data in different media.
Visualizing the Experimental Workflow
Caption: Workflow for Determining Equilibrium Aqueous Solubility.
Interpreting the Results
The solubility data obtained should be presented in a clear and concise table, comparing the solubility in different media and at different temperatures if applicable. The pH of the saturated solution should also be recorded, as the dissolution of a salt of a weak base can alter the final pH of the solution.[7] Any significant differences in solubility across the different pH environments should be noted and discussed in the context of the compound's potential pKa and the composition of the dissolution media.
Conclusion
Determining the aqueous solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. By following a robust and well-controlled experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions in the progression of a drug discovery project. The insights gained from these studies form the bedrock upon which further development activities are built.
References
- 1. This compound [myskinrecipes.com]
- 2. rjpdft.com [rjpdft.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound [cymitquimica.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes & Protocols: The Pictet-Spengler Reaction for Dimethyl-Tetrahydroisoquinoline Synthesis
Abstract
The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient pathway for the synthesis of tetrahydroisoquinolines (THIQs).[1][2] First reported in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed condensation and cyclization of a β-arylethylamine with a carbonyl compound has become indispensable in the total synthesis of complex alkaloids and the development of pharmacologically active agents.[3][4][5] Tetrahydroisoquinoline scaffolds are prevalent in a vast array of natural products and are considered "privileged structures" in medicinal chemistry, with applications ranging from anticancer agents to therapeutics for central nervous system disorders.[6][7] This guide provides an in-depth exploration of the Pictet-Spengler reaction, focusing specifically on the synthesis of dimethyl-substituted tetrahydroisoquinolines. We will dissect the reaction mechanism, present detailed experimental protocols, offer insights into reaction optimization, and discuss methods for product characterization, thereby equipping researchers and drug development professionals with a comprehensive and practical resource.
The Underlying Chemistry: Mechanism of the Pictet-Spengler Reaction
The power of the Pictet-Spengler reaction lies in its elegant and direct formation of a C-C bond via an intramolecular electrophilic aromatic substitution. The generally accepted mechanism proceeds through several key stages, driven by the electrophilicity of an intermediate iminium ion.[3]
-
Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions. This forms a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[8][9][10]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization, a special case of the Mannich reaction, is the key ring-forming step.[3][8] The reaction is classified as a 6-endo-trig cyclization, which is favored by Baldwin's rules.[9]
-
Rearomatization: The cyclization event temporarily disrupts the aromaticity of the ring. A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.[9]
The reaction is significantly facilitated by electron-donating groups on the aromatic ring, which increase its nucleophilicity and stabilize the carbocation intermediate formed during the electrophilic attack.[5][8] Conversely, less nucleophilic aromatic systems, such as an unsubstituted phenyl group, may require harsher conditions like higher temperatures and stronger acids (including superacids) to achieve good yields.[3][11]
Caption: The three key stages of the Pictet-Spengler reaction mechanism.
Experimental Protocols for Dimethyl-Tetrahydroisoquinoline Synthesis
The synthesis of dimethyl-THIQs can be approached through various strategies. Here, we detail two distinct protocols: a classic acid-catalyzed method suitable for general synthesis and a biomimetic approach for hydroxylated derivatives.
Protocol 1: Classic Acid-Catalyzed Synthesis of 1,1-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes a standard procedure using a Brønsted acid catalyst with a moderately activated phenylethylamine. The electron-donating methoxy groups facilitate cyclization under relatively mild conditions.
Materials and Reagents:
-
2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine)
-
Acetone (reagent grade)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add acetone (1.5 eq) to the solution at room temperature, followed by the slow, dropwise addition of trifluoroacetic acid (1.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to reflux (approx. 40°C).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Biomimetic Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
This protocol, adapted from published literature, utilizes phosphate buffer to catalyze the reaction under milder, biomimetic conditions, which is particularly useful for sensitive substrates like dopamine.[12] The inclusion of sodium ascorbate prevents the oxidative degradation of the catechol moiety.
Materials and Reagents:
-
Dopamine hydrochloride
-
Sodium ascorbate
-
Potassium phosphate (KPi) buffer (0.3 M, pH 9)
-
Acetone
-
Ethyl acetate
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel (e.g., a capped Eppendorf tube or vial), combine dopamine hydrochloride (1.0 eq) and sodium ascorbate (1.0 eq).[12]
-
Solvent and Reagent Addition: Add the KPi buffer (0.3 M, pH 9) to dissolve the solids. Purge the vessel with an inert gas (argon or nitrogen). Add a significant excess of acetone (10 eq).[12]
-
Reaction: Seal the vessel tightly and place it in a shaker or on a heating block set to 70°C. Allow the reaction to proceed for 18-24 hours.[12]
-
Work-up: After cooling to room temperature, remove any remaining acetone under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x volume of the aqueous layer) to recover the product.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The product can be further purified via preparative HPLC or by converting it to its hydrochloride salt and recrystallizing. The NMR yield can be determined directly from the crude mixture before purification.[12]
Caption: General experimental workflow for the Pictet-Spengler synthesis.
Data Presentation and Product Characterization
Accurate characterization is crucial to confirm the successful synthesis of the target dimethyl-tetrahydroisoquinoline.
Table 1: Representative Reaction Parameters
| Parameter | Protocol 1 (Classic Acid-Catalyzed) | Protocol 2 (Biomimetic) |
| Amine Substrate | 2-(3,4-Dimethoxyphenyl)ethylamine | Dopamine hydrochloride |
| Carbonyl Source | Acetone | Acetone |
| Catalyst | Trifluoroacetic Acid (TFA) | Potassium Phosphate Buffer (pH 9) |
| Solvent | Dichloromethane (DCM) | Water (Buffer) |
| Temperature | Room Temp to 40°C | 70°C |
| Typical Time | 4-12 hours | 18-24 hours |
| Typical Yield | Moderate to High (>70%) | High (>90%)[12] |
Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expect to see signals for the aromatic protons (typically in the 6.5-7.2 ppm range), a singlet for the two methyl groups at C1 (around 1.2-1.5 ppm), and signals for the two methylene groups of the heterocyclic ring (CH₂-N and Ar-CH₂), often appearing as multiplets or distinct singlets between 2.5 and 4.1 ppm.[13] The NH proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the quaternary C1 carbon, the two equivalent methyl carbons, the two methylene carbons, and the aromatic carbons. For a 6,7-dimethoxy derivative, two intense signals for the methoxy carbons would be expected around 55-56 ppm.[14]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the product. A common fragmentation pattern involves the loss of a methyl group from the C1 position, resulting in a strong [M-15] peak.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch (around 3300-3400 cm⁻¹), C-H stretches for alkyl and aromatic groups (2800-3100 cm⁻¹), and aromatic C=C stretches (around 1500-1600 cm⁻¹).[13]
Table 2: Representative Spectroscopic Data for 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
| Technique | Observed Data (based on literature[13]) |
| ¹H NMR (CDCl₃) | δ 7.14-7.00 (m, 4H, Ar-H), 4.02 (s, 2H, Ar-CH₂-N), 2.61 (s, 2H, Ar-CH₂-C), 1.58 (bs, 1H, NH), 1.19 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ 134.5, 134.4, 129.5, 125.9, 125.6, 125.5 (Ar-C), 48.6 (Ar-CH₂-N), 44.3 (Ar-CH₂-C), 41.5 (C(CH₃)₂), 27.7 (CH₃) |
| MS (m/z) | M⁺ calculated: 161.24, observed: 161 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Insufficiently activated aromatic ring.- Steric hindrance from bulky substrates.- Inappropriate acid strength or concentration. | - For unactivated rings, use stronger acids (e.g., HCl, superacids) and higher temperatures.[3][11]- Increase reaction time or temperature.- Screen different Brønsted or Lewis acid catalysts (e.g., BF₃·OEt₂). |
| Formation of Side Products | - Oxidation of sensitive functional groups (e.g., catechols).- Polymerization of the starting material or product.- N-acylation if using certain acid catalysts/conditions. | - For sensitive substrates like dopamine, perform the reaction under an inert atmosphere and add an antioxidant like sodium ascorbate.[12]- Ensure slow addition of the acid catalyst.- Use a slight excess of the carbonyl compound to ensure full consumption of the amine.[5] |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of stubborn impurities. | - Convert the basic THIQ product to its hydrochloride salt, which can often be purified by recrystallization.- Employ a different stationary phase for chromatography (e.g., alumina instead of silica).- Ensure complete quenching and neutralization during work-up to remove all acidic components. |
Conclusion
The Pictet-Spengler reaction is a versatile and powerful method for constructing the tetrahydroisoquinoline core, a motif of immense value in drug discovery and natural product synthesis.[16][17] By understanding the underlying mechanism and the critical influence of substrates and reaction conditions, researchers can effectively synthesize a wide range of derivatives, including the dimethyl-substituted analogs discussed herein. The protocols and insights provided in this guide offer a solid foundation for the successful application of this classic reaction, enabling the efficient generation of molecular complexity for further scientific exploration.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols for the Utilization of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Drug Discovery
Introduction: The Privileged Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful synthetic drugs.[1][2][3] This heterocyclic motif's rigid, bicyclic structure provides a three-dimensional framework that is ideal for presenting pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets.[4] THIQ-based compounds have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[5][6][7][8] The versatility of the THIQ scaffold stems from its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[7][9]
This guide focuses on a specific, less-explored derivative: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . While extensive literature exists for the broader THIQ class, this particular analog presents unique opportunities for drug discovery, primarily due to the influence of the gem-dimethyl substitution at the C4 position. This structural feature can be strategically exploited to enhance metabolic stability and to probe specific binding pockets of target proteins.
Compound Profile: this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.70 g/mol [10] |
| Structure | ![]() |
| Synonyms | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl |
| Primary Utility | Research chemical, intermediate for synthesis of biologically active molecules.[11][12] |
The gem-dimethyl group at the C4 position is a key structural feature. It is hypothesized to confer several advantageous properties:
-
Metabolic Stability: The quaternary carbon can block potential sites of oxidative metabolism, potentially leading to an improved pharmacokinetic profile compared to unsubstituted THIQs.
-
Conformational Rigidity: The steric bulk of the dimethyl group can restrict the conformational flexibility of the tetrahydroisoquinoline ring, which can be advantageous for locking the molecule into a bioactive conformation, thereby increasing affinity and selectivity for a specific target.
-
Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the scaffold, which may enhance membrane permeability and oral bioavailability.
Strategic Applications in Drug Discovery
The unique structural attributes of this compound make it a compelling starting point for several therapeutic areas. Given the known activities of the broader THIQ family, this compound could serve as a foundational scaffold in programs targeting:
-
Oncology: As a core for developing novel inhibitors of cancer-related targets like kinases, epigenetic enzymes, or protein-protein interactions.[6][7][8]
-
Infectious Diseases: As a template for designing new antibacterial or antiviral agents.[2][5] The THIQ scaffold has been successfully employed to create compounds effective against various pathogens.
-
Central Nervous System (CNS) Disorders: The THIQ framework is present in molecules with activity at various CNS receptors and transporters, suggesting potential for developing treatments for neurodegenerative diseases or psychiatric disorders.[3][9]
Experimental Protocols
Protocol 1: General Safety and Handling
Given that this compound is a research chemical with an incompletely characterized toxicological profile, it is imperative to handle it with care in a controlled laboratory setting. The following precautions are based on safety data for related THIQ compounds.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][16] Avoid contact with skin and eyes.[14][16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Protocol 2: Proposed Synthesis via Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly effective method for synthesizing the THIQ core.[2][5] The following is a proposed, robust protocol for the synthesis of the title compound.
Workflow for Synthesis
Caption: Proposed synthetic workflow for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline HCl.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as toluene.
-
Reagent Addition: Add paraformaldehyde (1.2 equivalents) and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Protocol 3: Primary Screening for Anticancer Activity
This protocol outlines a general method for assessing the cytotoxic potential of this compound against a panel of human cancer cell lines.
Workflow for Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from various cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Exploration
Should this compound demonstrate promising activity in a primary screen, the next logical step is to initiate an SAR study to identify more potent and selective analogs.
Logical Framework for SAR Studies
Caption: Key modification points for SAR studies.
Protocol for SAR Library Synthesis:
-
Aromatic Ring Modifications: Synthesize analogs with various substituents (electron-donating and electron-withdrawing groups) on the aromatic ring to probe electronic and steric requirements for activity.
-
N-Substitution: Modify the secondary amine at the N2 position. This is a common handle for altering solubility, cell permeability, and target engagement. Synthesize a series of N-alkyl, N-acyl, and N-aryl derivatives.
-
C4 Position Analogs: Explore the impact of the gem-dimethyl group by synthesizing analogs with different alkyl groups (e.g., diethyl, cyclopropyl) or by creating spirocyclic systems at the C4 position.
-
Iterative Screening: Screen all newly synthesized analogs in the primary assay to determine their activity relative to the parent compound.
-
Data-Driven Design: Use the resulting SAR data to build a pharmacophore model and design the next generation of compounds with improved properties.
Conclusion
This compound represents an intriguing, albeit understudied, chemical entity. Its structural relationship to the well-validated THIQ scaffold, combined with the unique features imparted by the gem-dimethyl group, makes it a valuable tool for drug discovery researchers. The protocols and strategic workflows outlined in this guide provide a comprehensive framework for scientists to unlock the therapeutic potential of this compound and its future derivatives. By systematically applying these methodologies, researchers can efficiently navigate the early stages of drug discovery, from initial hit identification to lead optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. nbinno.com [nbinno.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. This compound [myskinrecipes.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Putative Chemical Probe
Senior Application Scientist Note: The following document provides a conceptual framework and detailed protocols for the characterization and application of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a chemical probe. It is important to note that while the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is present in numerous biologically active molecules, this compound is primarily documented as a synthetic intermediate for the development of central nervous system drugs and as a building block for protein degraders.[1] As of this writing, its specific biological target(s) and utility as a well-characterized chemical probe are not extensively described in publicly available literature. Therefore, this guide is presented as a prospective workflow for researchers aiming to elucidate its potential as a novel chemical probe for a hypothetical target, based on the broad activities of the THIQ class.
Introduction: The Tetrahydroisoquinoline Scaffold and the Promise of a Novel Probe
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[2][3] Derivatives of this versatile heterocycle have been shown to exhibit antitumor, antibacterial, anti-inflammatory, and neuroprotective properties, among others.[2][4] This diverse bioactivity stems from the ability of the THIQ framework to present substituents in a defined three-dimensional space, allowing for specific interactions with a variety of biological targets.
This compound represents a structurally distinct member of the THIQ family. The gem-dimethyl substitution at the C4 position introduces conformational constraints that may confer unique selectivity and potency for a specific biological target. While its current known application is as a synthetic precursor, its structural features warrant investigation into its potential as a chemical probe to explore novel biological pathways and targets.
This document outlines a systematic approach to:
-
Identify the putative biological target(s) of this compound.
-
Validate its on-target activity and selectivity in biochemical and cellular assays.
-
Provide detailed protocols for its use in exploring target biology.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a chemical probe is fundamental to designing robust experiments and ensuring reproducible results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [5][6] |
| Molecular Weight | 197.70 g/mol | [6] |
| CAS Number | 41565-86-0 | [5] |
| Appearance | Solid | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Stock Solution Preparation: For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the desired working concentration in the appropriate assay buffer or cell culture medium.
Hypothetical Target Identification and Validation Workflow
Given the broad spectrum of activities of THIQ derivatives, a multi-pronged approach is necessary to identify the specific biological target of this compound. The following workflow is a conceptual guide for this process.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key experiments in the characterization of this compound as a chemical probe.
Protocol 1: General Cell Viability Assay (MTS Assay)
This initial screen helps to determine the cytotoxic concentration range of the compound in the cell line(s) of interest.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Target: a Serine/Threonine Kinase)
This protocol describes a method to assess the direct inhibitory activity of the compound against a purified enzyme, a common target class for THIQ derivatives.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase buffer
-
Peptide substrate for the kinase
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase and its peptide substrate in kinase buffer.
-
Add serial dilutions of this compound or a known inhibitor (positive control) to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target in a cellular context.
Materials:
-
Cells expressing the target protein
-
PBS and protease inhibitors
-
This compound
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Best Practices
-
Dose-Response: Always perform experiments over a range of concentrations to establish a clear dose-response relationship.
-
Controls are Critical: Include appropriate positive and negative controls in every experiment to ensure the validity of the results. For a chemical probe, an ideal negative control is a structurally similar analog that is inactive against the target.
-
Orthogonal Validation: Confirm key findings using at least two different assay formats (e.g., a biochemical assay and a cell-based assay) to rule out artifacts.
-
Selectivity: Profile the compound against a panel of related and unrelated targets to understand its selectivity profile. A good chemical probe should be highly selective for its intended target.
Conclusion
This compound presents an intriguing scaffold for the development of a novel chemical probe. While its specific biological activity is yet to be fully elucidated, the protocols and workflow outlined in this document provide a comprehensive guide for its characterization. Through systematic investigation of its target engagement, cellular activity, and selectivity, the research community can unlock the potential of this and other under-characterized molecules to advance our understanding of complex biological systems.
References
- 1. This compound [myskinrecipes.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. This compound [cymitquimica.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Application Note: Comprehensive Characterization of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTHIQ-HCl). As a key intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a foundational framework for quality control and in-depth analysis. The causality behind experimental choices is elucidated to empower users to adapt and validate these methods for their specific applications.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₁₁H₁₆ClN and a molecular weight of approximately 197.70 g/mol .[1][2] Its structure, featuring a tetrahydroisoquinoline core with gem-dimethyl substitution at the C4 position, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance the compound's stability and solubility in polar solvents, which is advantageous for both synthetic manipulations and analytical preparations.[3]
The precise characterization of this compound is a critical step in the drug development pipeline. Ensuring the structural integrity and purity of such intermediates is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This application note details a multi-faceted analytical approach, leveraging orthogonal techniques to provide a comprehensive profile of DMTHIQ-HCl.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41565-86-0 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClN | [1][2] |
| Molecular Weight | 197.70 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | The hydrochloride salt form enhances solubility. A related compound, 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is soluble in DMSO, methanol, and water. | [3] |
Analytical Workflow for Comprehensive Characterization
A logical and efficient workflow is essential for the complete characterization of DMTHIQ-HCl. The following diagram illustrates the interplay between different analytical techniques to confirm identity and assess purity.
Caption: Integrated workflow for the characterization of DMTHIQ-HCl.
Chromatographic Analysis: Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is proposed here, leveraging the polarity of the DMTHIQ-HCl.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and broad applicability in separating moderately polar compounds. The mobile phase, consisting of an acetonitrile gradient with a phosphate buffer, provides excellent peak shape and resolution. The acidic pH of the buffer ensures that the tertiary amine in the tetrahydroisoquinoline ring is protonated, leading to consistent retention behavior. UV detection is suitable due to the presence of the aromatic ring, which exhibits strong absorbance in the UV region.
Experimental Protocol: HPLC
Objective: To determine the purity of this compound and quantify any impurities.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the DMTHIQ-HCl reference standard.
-
Dissolve the standard in the mobile phase (initial conditions) in a 100 mL volumetric flask and dilute to volume. This yields a stock solution of 100 µg/mL.
-
Prepare a series of working standards by further dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the DMTHIQ-HCl sample.
-
Dissolve and dilute to 100 mL with the mobile phase in a volumetric flask to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Data Analysis:
-
Calculate the purity of the sample by the area normalization method.
-
Quantify any impurities using the calibration curve generated from the reference standard.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Rationale for Solvent and Experiment Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable solvents, given the expected solubility of the hydrochloride salt.[3] ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. 2D NMR experiments like COSY and HSQC can be employed for definitive assignment of proton and carbon signals.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic protons, the protons on the ethylamine bridge, and a characteristic singlet for the two methyl groups.
-
¹³C NMR: Expect distinct signals for the quaternary carbon bearing the methyl groups, the methylene carbons of the heterocyclic ring, the aromatic carbons, and the methyl carbons.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of DMTHIQ-HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Rationale for Sample Preparation: For a solid sample, the KBr pellet method is a classic and reliable technique that minimizes scattering effects and produces sharp, well-defined spectra.
Expected FT-IR Absorption Bands:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is expected for the secondary amine hydrochloride.
-
C-H stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C stretches: Aromatic ring vibrations will be present in the 1450-1600 cm⁻¹ region.
-
C-N stretch: This will likely appear in the 1000-1250 cm⁻¹ region.
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation:
-
Grind approximately 1-2 mg of DMTHIQ-HCl with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For DMTHIQ, derivatization may be necessary to improve its volatility and chromatographic performance.
Rationale for Derivatization: The free base of DMTHIQ can be analyzed directly, but derivatization of the secondary amine, for instance, through silylation, can improve peak shape and thermal stability.[4]
Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 161.24). Common fragmentation patterns for tetrahydroisoquinolines involve cleavage of the bonds beta to the nitrogen atom and the aromatic ring. A significant fragment would be the loss of a methyl group from the dimethyl-substituted carbon.
Experimental Protocol: GC-MS
-
Sample Preparation (Free Base):
-
Dissolve the DMTHIQ-HCl in a small amount of water and basify with a suitable base (e.g., NaHCO₃ solution) to a pH of ~9-10.
-
Extract the free base into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Thermal Analysis
Thermal analysis provides critical information about the physical properties and stability of the compound.
Rationale for DSC and TGA: Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, providing insights into the crystallinity and purity of the sample. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for identifying the presence of residual solvents or water and determining the decomposition temperature.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of DMTHIQ-HCl into an aluminum pan.
-
DSC Conditions:
-
Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Conditions:
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation and Reporting
A comprehensive characterization report should integrate the findings from all analytical techniques. The following diagram illustrates the logical flow of data interpretation.
Caption: Logical flow for data interpretation and reporting.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently ascertain the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. The provided protocols serve as a validated starting point for method development and routine quality control, ensuring the integrity of materials used in the advancement of pharmaceutical research and development.
References
- 1. This compound [cymitquimica.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (57553-25-0) for sale [vulcanchem.com]
- 4. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Introduction: The Structural Elucidation of a Key Pharmaceutical Intermediate
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents targeting the central nervous system.[1] Its rigid scaffold, featuring a gem-dimethyl group at the C4 position, provides a unique conformational constraint that is of significant interest in drug design. Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.
Molecular Structure and Expected NMR Environment
The structure of this compound, presented below, dictates the expected NMR signals. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons and carbons, leading to downfield chemical shifts.[2]
Diagram 1: Molecular Structure
A schematic representation of this compound.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[3] For hydrochloride salts, the choice of solvent is critical to ensure solubility and minimize signal broadening.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection: DMSO-d₆ is an excellent choice for hydrochloride salts as it is a polar aprotic solvent that can effectively dissolve the salt and often allows for the observation of exchangeable protons (e.g., N-H).[2][5][6] CD₃OD is also a suitable alternative. The use of deuterated solvents is necessary for the spectrometer's lock system.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3] Gentle vortexing or warming may be required to achieve complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Part 2: NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise with the recommended sample amount. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, crucial for accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard room temperature acquisition. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary due to the low sensitivity of the ¹³C nucleus. |
| Relaxation Delay (D1) | 2 seconds | A shorter delay is often sufficient for proton-decoupled spectra. |
| Acquisition Time (AQ) | 1-2 seconds | Provides adequate resolution. |
| Spectral Width (SW) | 240 ppm | Encompasses the full range of carbon chemical shifts. |
| Temperature | 298 K | Standard room temperature acquisition. |
Diagram 2: NMR Workflow
A generalized workflow for NMR sample preparation and data acquisition.
Data Interpretation: Predicted Chemical Shifts and Coupling Constants
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.[8][9][10][11][12] The protonation of the nitrogen atom is expected to cause a downfield shift for the protons and carbons on the adjacent methylene groups (C1 and C3).[2]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (4H) | 7.2 - 7.5 | Multiplet | - | 4H |
| C1-H₂ | ~4.2 | Singlet (broad) | - | 2H |
| C3-H₂ | ~3.4 | Singlet (broad) | - | 2H |
| C4-(CH₃)₂ | ~1.3 | Singlet | - | 6H |
| N-H₂⁺ | 9.0 - 10.0 | Singlet (broad) | - | 2H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Quaternary (C4a, C8a) | 130 - 135 |
| Aromatic CH | 125 - 130 |
| C1 | ~45 |
| C3 | ~40 |
| C4 | ~35 |
| C4-CH₃ | ~25 |
Troubleshooting and Advanced Considerations
-
Signal Broadening: Broad signals, particularly for the protons adjacent to the nitrogen, can occur due to quadrupolar relaxation of the ¹⁴N nucleus or chemical exchange of the N-H protons.[13] Running the experiment at a higher temperature can sometimes sharpen these signals.
-
Solvent Residual Peaks: Be aware of the residual solvent peaks for DMSO-d₆ (~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) and water (~3.33 ppm in DMSO-d₆).
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Conclusion
This application note provides a robust framework for the successful acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the detailed protocols and considering the key aspects of data interpretation, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. ias.ac.in [ias.ac.in]
Comprehensive Methodologies for the Preclinical Assessment of Tetrahydroisoquinoline Derivatives
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis, characterization, and comprehensive biological evaluation of tetrahydroisoquinoline (THIQ) derivatives. The methodologies detailed herein are designed to facilitate a thorough investigation of this important class of compounds, from initial discovery to preclinical candidacy.
Introduction to Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif present in a vast array of natural products and synthetic molecules of significant medicinal value. This heterocyclic core is a cornerstone in the development of therapeutic agents due to its conformational flexibility and ability to interact with a wide range of biological targets. Consequently, a robust and systematic approach to the study of novel THIQ derivatives is paramount for advancing new chemical entities through the drug discovery pipeline.
Part 1: Chemical Synthesis and Structural Elucidation
The journey of a novel THIQ derivative begins with its chemical synthesis, followed by rigorous purification and structural confirmation. The choice of synthetic route is critical and often dictated by the desired substitution pattern on the THIQ core.
Synthetic Strategies for the THIQ Scaffold
Two of the most classical and versatile methods for constructing the THIQ framework are the Pictet-Spengler and the Bischler-Napieralski reactions.
-
The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. It is particularly advantageous for its often mild reaction conditions and its ability to generate stereocenters, making it a powerful tool for asymmetric synthesis.
-
The Bischler-Napieralski Reaction: This method entails the cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The initial product is a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding THIQ. This route is highly effective for the synthesis of 1-substituted THIQs.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. As a key intermediate in pharmaceutical research, particularly for Central Nervous System (CNS) drug development, achieving a high-yielding and reproducible synthesis is paramount.[1] This document provides in-depth, field-proven insights and detailed methodologies to address specific experimental challenges.
Section 1: Overview of Primary Synthetic Strategies
Two principal routes are commonly employed for the synthesis of the tetrahydroisoquinoline (THIQ) core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. Understanding the fundamentals of each is key to effective troubleshooting.
-
Method A: The Pictet-Spengler Reaction This is a direct and atom-economical method involving the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form the THIQ.[2][3][4] For the target molecule, the reaction would involve 2-(1,1-dimethyl-2-phenylethyl)amine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane). The reaction's success is highly dependent on the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[2][5]
-
Method B: The Bischler-Napieralski/Reduction Pathway This two-stage approach begins with the cyclodehydration of a β-phenylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[6][7][8][9][10] This intermediate is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[11] This method is robust but requires an additional reduction step.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Part 2.1: The Pictet-Spengler Reaction
Q1: My overall yield for the Pictet-Spengler reaction is consistently low (<50%). What are the most common culprits?
Low yield in a Pictet-Spengler reaction is a frequent issue that can typically be traced back to four critical parameters: the acid catalyst, reaction temperature, solvent choice, and reagent quality.
-
Insufficiently Acidic Conditions: The reaction is driven by the formation of a highly electrophilic iminium ion from the initial Schiff base.[2][5][12] If the acid catalyst is too weak or used in insufficient quantity, the iminium ion does not form readily, stalling the reaction.
-
Suboptimal Temperature: Temperature control is crucial. Some reactions proceed efficiently at room temperature, while others require heat to overcome the activation energy for cyclization.[13] However, excessive heat can lead to the decomposition of starting materials or the product, especially with sensitive substrates.[12]
-
Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of the key iminium intermediate.[13] While traditional protocols use protic solvents, aprotic solvents can sometimes provide superior yields.[13]
-
Reagent Purity & Water Content: The presence of water can be highly detrimental, as it can hydrolyze the iminium ion intermediate, preventing cyclization.[12] Ensure that all reagents, especially the solvent and the amine starting material, are anhydrous. The purity of the aldehyde is also critical.
Q2: The cyclization step appears to be the rate-limiting step and is not going to completion. How can I optimize it?
Inefficient cyclization points directly to issues with the generation and reactivity of the iminium ion.
-
Catalyst Screening: The choice of acid is paramount. For less-activated aromatic rings, stronger acids are often necessary.[2] A screening of both protic acids (e.g., HCl, Trifluoroacetic Acid - TFA) and Lewis acids (e.g., BF₃·OEt₂) is recommended.[12][13] Superacid-catalyzed conditions have also been shown to be effective for challenging substrates.[14]
-
Temperature Titration: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Begin at a lower temperature (e.g., room temperature) and gradually increase the temperature until product formation is observed at a reasonable rate without significant byproduct formation.[13]
-
Staged Reagent Addition: In some cases, a two-step, one-pot procedure can be beneficial. First, allow the amine and aldehyde to form the Schiff base under neutral or mildly acidic conditions. Then, add the strong acid catalyst to promote the cyclization of the pre-formed intermediate.
Workflow: Troubleshooting Low Yield in Pictet-Spengler Synthesis
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Q3: I am observing significant side products. What are they and how can I minimize them?
Side product formation often arises from the high reactivity of the intermediates.
-
Over-alkylation/Polymerization: The THIQ product can sometimes react further with the starting materials or intermediates. This can be minimized by careful control of stoichiometry. Using a slight excess of the aldehyde can help ensure the complete consumption of the more valuable amine starting material.[13] Slow, controlled addition of the aldehyde can also prevent localized high concentrations that favor polymerization.
-
Oxidative Decomposition: The electron-rich aromatic ring can be susceptible to oxidation, especially at elevated temperatures.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[12]
Part 2.2: The Bischler-Napieralski/Reduction Pathway
Q4: My Bischler-Napieralski cyclization is inefficient. What are the critical factors for this step?
This reaction's success hinges on the effective cyclodehydration of the precursor β-phenylethylamide.
-
Dehydrating Agent: Phosphoryl chloride (POCl₃) is the most common reagent, but phosphorus pentoxide (P₂O₅) is often required for less reactive substrates that lack electron-donating groups on the aromatic ring.[6][7][10] A mixture of P₂O₅ in refluxing POCl₃ can be highly effective.[10]
-
Solvent and Temperature: The reaction is typically carried out in a non-protic solvent like toluene or xylene at reflux temperatures.[7]
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[10] This is more prevalent with certain substrates and can sometimes be suppressed by using the corresponding nitrile as a solvent to shift the equilibrium.[10]
Q5: The reduction of the 3,4-dihydroisoquinoline intermediate is problematic. What is the best approach?
The reduction of the C=N double bond in the dihydroisoquinoline intermediate is generally straightforward but requires appropriate conditions to avoid side reactions.
-
Reducing Agent: Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is the most common and effective method, typically providing clean reduction and high yields.[11][15]
-
Alternative Methods: Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is also a viable method. For more complex molecules, asymmetric reduction techniques can be employed to achieve enantiomerically pure THIQs.[16]
Part 2.3: General FAQs
Q6: How critical is running the reaction under an inert atmosphere?
For many robust Pictet-Spengler and Bischler-Napieralski reactions, an inert atmosphere is not strictly necessary but is good laboratory practice. However, if you are working with substrates that are sensitive to oxidation or if you are observing colored impurities suggestive of degradation, switching to a nitrogen or argon atmosphere is a highly recommended troubleshooting step.[12]
Q7: How can I effectively monitor the reaction's progress?
Regularly sample the reaction mixture and analyze it by TLC. Choose a solvent system that provides good separation between your starting amine, the intermediate (if observable), and the final THIQ product. Staining with potassium permanganate or visualization under UV light is typically effective. For more quantitative analysis, HPLC is the preferred method.
Section 3: Key Reaction Mechanisms & Pathways
Visualizing the reaction mechanisms is crucial for understanding the critical transformations and potential pitfalls.
Diagram: The Pictet-Spengler Reaction Mechanism
Caption: The acid-catalyzed pathway from starting materials to the THIQ product.
Diagram: Bischler-Napieralski/Reduction Pathway
Caption: The two-stage synthesis of a THIQ via the Bischler-Napieralski reaction.
Section 4: Optimized Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a generalized starting point. Optimization of temperature and reaction time based on TLC/HPLC monitoring is essential.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(1,1-dimethyl-2-phenylethyl)amine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or another suitable aprotic solvent) to create a ~0.5 M solution.
-
Aldehyde Addition: Add paraformaldehyde (1.1 eq).
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.5 - 2.0 eq) to the stirring mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC every 1-2 hours until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Purification: Purify the crude free base obtained from Protocol 1 via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Precipitation: While stirring, slowly bubble dry HCl gas through the solution, or add a pre-prepared solution of HCl in isopropanol dropwise. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to obtain pure this compound.
Section 5: Data Summary
| Parameter | Condition A | Condition B | Condition C | Rationale & Comments |
| Reaction | Pictet-Spengler | Pictet-Spengler | Bischler-Napieralski | Comparison of common synthetic routes. |
| Catalyst/Reagent | Trifluoroacetic Acid (TFA) | BF₃·OEt₂ | POCl₃ / P₂O₅ | TFA is a strong protic acid. BF₃·OEt₂ is a common Lewis acid. POCl₃ is a classical dehydrating agent.[7][12] |
| Solvent | Toluene | Dichloromethane (DCM) | Toluene | Aprotic solvents are often preferred to avoid hydrolysis of intermediates.[13] |
| Temperature | 80 °C | Room Temperature | Reflux (~110 °C) | Temperature must be optimized; higher temperatures may be needed for less reactive substrates but risk degradation.[12][13] |
| Typical Yield | Moderate to Good | Variable | Moderate to Good | Yield is highly substrate-dependent. The Bischler-Napieralski route yield is for two steps. |
References
- 1. This compound [myskinrecipes.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 15. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support guide for the purification of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DM-THIQ-HCl). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. As a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system, achieving high purity is paramount for reliable downstream applications.[1]
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting logic to ensure you can achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying crude this compound?
The most common and effective method for purifying this compound is recrystallization . This technique is ideal for removing small amounts of impurities from a solid compound. The hydrochloride salt form of this molecule generally enhances its stability and crystallinity, making it a good candidate for this method.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2]
Q2: What are the likely impurities I might encounter in my crude product?
Impurities will largely depend on the synthetic route employed. Common synthetic pathways like the Pictet-Spengler or Bischler-Napieralski reactions can introduce specific contaminants.[3][4]
Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding phenethylamine precursor.
-
Side-Products: Incomplete cyclization or over-alkylation products.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., dichloromethane, toluene, ethyl acetate).
-
Reagents: Excess acids or bases used during the synthesis and salt formation steps.
-
Decomposition Products: Although the tetrahydroisoquinoline core is relatively stable, harsh reaction conditions can lead to minor degradation.
Q3: How do I properly assess the purity of my final, purified DM-THIQ-HCl?
A multi-technique approach is essential for a comprehensive purity assessment. No single method provides a complete picture.
| Analytical Technique | Purpose & Information Provided |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[2] |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative purity analysis.[5] A single, sharp peak on the chromatogram indicates a pure compound. It can be used to quantify impurities as a percentage of the total area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural confirmation of the desired compound. Integration of proton signals can help quantify impurities if their structure is known and they have unique, non-overlapping peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile impurities, such as residual solvents.[5][6] |
| Spectrophotometry (UV-Vis) | Can be used for quantitative analysis and to check for chromophoric impurities, though it is less specific than HPLC.[7] |
Purification Workflow Overview
The general workflow for purifying crude DM-THIQ-HCl is a systematic process designed to isolate the compound at the desired specification.
Caption: General workflow for the purification of DM-THIQ-HCl via recrystallization.
Troubleshooting Guide
Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?
Low yield is a frequent issue in recrystallization. A systematic approach to troubleshooting can often resolve the problem.
Possible Causes & Solutions:
-
Using Too Much Solvent: This is the most common error. If an excessive volume of solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.
-
Solution: Before filtering, gently heat the solution to evaporate some of the solvent until you observe turbidity (cloudiness). Then, add a few drops of hot solvent to redissolve the solid and allow it to cool again. For future attempts, add the hot solvent portion-wise to the crude solid, only until it just dissolves.[2]
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of very small crystals or precipitation of impurities, which are then lost during filtration.
-
Solution: Allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath to maximize crystal formation.[2]
-
-
Premature Crystallization: If the compound crystallizes in the hot solution or during a hot filtration step (used to remove insoluble impurities), significant product loss can occur.
-
Solution: Use a pre-heated funnel and flask for any hot filtration. Ensure you are using a sufficient amount of boiling solvent to keep the compound dissolved.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[2]
-
Solution: Perform small-scale solvent screening tests. Isopropanol, ethanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether are often good starting points for hydrochloride salts.
-
Q5: My purified product is an oil or fails to crystallize. What steps should I take?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.
Troubleshooting Strategies:
-
Induce Crystallization:
-
Re-evaluate the Solvent System:
-
If the compound is too soluble, the solution may be supersaturated. Try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears, then warm slightly to clarify and cool again.
-
If the compound is oiling out, try re-heating the solution and adding slightly more solvent before attempting a slower cooling process.
-
-
Purify via an Alternative Method: If recrystallization consistently fails, the crude material may be too impure. Consider purifying the free base of the compound using column chromatography and then reforming the hydrochloride salt.
Caption: Decision-making workflow for troubleshooting crystallization issues.
Q6: After recrystallization, my NMR/HPLC still shows impurities. How can I remove persistent contaminants?
If a single recrystallization is insufficient, it suggests the impurities have similar solubility properties to your product.
Advanced Purification Strategies:
-
Sequential Recrystallization: Perform a second recrystallization using a different solvent system. Changing the solvent can alter the relative solubilities of the product and impurities, allowing for better separation.
-
Acid-Base Extraction (Purification of the Free Base): This is a powerful technique for separating basic compounds like DM-THIQ from neutral or acidic impurities.[8]
-
Protocol: Dissolve the impure hydrochloride salt in water. Basify the aqueous solution with a suitable base (e.g., 1M NaOH, sat. NaHCO₃) to a pH > 10 to deprotonate the amine.[9] Extract the resulting free base into an organic solvent like dichloromethane or ethyl acetate.[10] Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it.[10][11]
-
-
Column Chromatography: The purified free base (from the step above) can be further purified using silica gel column chromatography.[12][13]
-
Stationary Phase: Silica gel is commonly used. For basic compounds, it can sometimes be beneficial to use silica treated with a small amount of triethylamine (~1%) in the eluent to prevent streaking.[13] Alternatively, neutral alumina can be used.[8]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane/methanol is often effective.
-
-
Re-formation of the Hydrochloride Salt: After purification of the free base, dissolve the pure oil in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) to precipitate the pure hydrochloride salt.[14][15] Collect the resulting solid by filtration.
Detailed Protocol: Recrystallization of DM-THIQ-HCl
This protocol provides a standardized procedure for the recrystallization of this compound.
Materials:
-
Crude DM-THIQ-HCl
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Recrystallization solvent (e.g., isopropanol, ethanol)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing small amounts of your crude product. A good solvent will dissolve the solid when hot but cause it to crystallize upon cooling. Isopropanol is often a good starting point.
-
Dissolution: Place the crude DM-THIQ-HCl in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[16]
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. column-chromatography.com [column-chromatography.com]
- 13. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 16. This compound [cymitquimica.com]
Technical Support Center: Navigating the Scale-Up of Tetrahydroisoquinoline Synthesis
Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their THIQ synthesis from the bench to pilot or production scale. As a Senior Application Scientist, I've compiled this resource to address the common, and often complex, challenges encountered during the scale-up of these critical pharmaceutical scaffolds. My aim is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot effectively and ensure a robust, safe, and efficient process.
The synthesis of tetrahydroisoquinolines, core structures in a vast array of natural products and pharmaceuticals, presents unique hurdles when moving from grams to kilograms.[1] This guide is structured to anticipate and solve these problems, focusing on the most prevalent synthetic routes: the Pictet-Spengler and Bischler-Napieralski reactions, followed by the crucial step of asymmetric hydrogenation for chiral THIQs.
Section 1: The Pictet-Spengler Reaction on a Larger Scale
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone, is a powerful tool for constructing the THIQ skeleton.[2] However, its scale-up is not without challenges, particularly concerning reaction control and product purity.
Frequently Asked Questions & Troubleshooting
Q1: My Pictet-Spengler reaction is showing a significant exotherm upon scale-up, leading to runaway concerns. How can I mitigate this?
A1: This is a critical safety consideration. The initial condensation to form the iminium ion and the subsequent cyclization can be exothermic.[3] On a larger scale, the surface-area-to-volume ratio decreases, hindering heat dissipation.
-
Causality: The rapid, uncontrolled addition of reagents on a large scale can lead to a rapid accumulation of heat.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the aldehyde or ketone in one portion, implement a controlled addition via a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.
-
Solvent Selection and Concentration: A more dilute reaction mixture will have a higher heat capacity, helping to absorb the exotherm. Ensure your chosen solvent can efficiently transfer heat.
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature in real-time. This is crucial for understanding the reaction kinetics and ensuring it stays within a safe operating range.
-
Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale and the expected exotherm. Perform a safety assessment to understand the maximum temperature rise in a worst-case scenario.[3]
-
Q2: I'm observing an increase in side-product formation, particularly N-alkylation of the starting amine, at a larger scale. What is the cause and how can I prevent this?
A2: This is a common issue when stoichiometry is not precisely controlled on a larger scale.
-
Causality: Localized high concentrations of the aldehyde can lead to over-alkylation of the starting β-arylethylamine before the Pictet-Spengler cyclization can occur.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the carbonyl compound (1.0-1.2 equivalents) to ensure the complete consumption of the more valuable amine starting material.[4]
-
Addition Order: Add the aldehyde slowly to a solution of the β-arylethylamine. This maintains a low concentration of the aldehyde throughout the reaction, minimizing over-alkylation.
-
Pre-formation of the Schiff Base: In some cases, the Schiff base can be formed separately under milder conditions and then subjected to the acidic cyclization conditions.[4]
-
Section 2: Taming the Bischler-Napieralski Reaction in Production
The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines, which are immediate precursors to THIQs.[5] The use of strong dehydrating agents like phosphorus oxychloride (POCl₃) necessitates careful handling and optimization on a larger scale.[6]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski reaction is giving a low yield on scale-up, and I'm isolating a significant amount of a styrene byproduct. What's happening?
A1: You are likely encountering the retro-Ritter reaction, a common side reaction in this process.[7]
-
Causality: The nitrilium ion intermediate, central to the Bischler-Napieralski mechanism, can fragment to form a stable styrene derivative, especially if the cyclization is slow or requires high temperatures.[8]
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: For less activated aromatic rings, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ can be more effective and may reduce the required reaction time, thus minimizing the retro-Ritter side reaction.[7]
-
Solvent as a Reagent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter fragmentation.[8]
-
Milder Conditions: Milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate the reaction at lower temperatures, suppressing the fragmentation pathway.[5]
-
Q2: Handling large quantities of phosphorus oxychloride (POCl₃) is a major safety concern for my team. What are the best practices for its use in a production environment?
A2: POCl₃ is a highly reactive, corrosive, and moisture-sensitive reagent.[9][10] Strict safety protocols are non-negotiable.
-
Safety First:
-
Closed System: All transfers and reactions involving POCl₃ should be conducted in a closed system to prevent exposure to atmospheric moisture, which leads to the release of corrosive HCl gas.[9][11]
-
Personal Protective Equipment (PPE): Impervious gloves, chemical-resistant clothing, and full-face respiratory protection are mandatory when handling POCl₃.[11]
-
Quenching Procedure: The reaction quench must be carefully designed. A slow, controlled addition of the reaction mixture to a cooled, stirred base solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) is essential to manage the highly exothermic quench of unreacted POCl₃.
-
Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with POCl₃ and the acidic reaction conditions.
-
Section 3: Asymmetric Hydrogenation for Chiral THIQs: From Bench to Bulk
The creation of chiral tetrahydroisoquinolines often relies on the asymmetric hydrogenation of a 3,4-dihydroisoquinoline precursor. The success of this step at scale is heavily dependent on the catalyst's performance and stability.[12]
Frequently Asked Questions & Troubleshooting
Q1: My asymmetric hydrogenation is sluggish on a larger scale, and I'm not achieving complete conversion, even with extended reaction times. What are the likely causes?
A1: Incomplete conversion on scale-up often points to catalyst deactivation or mass transfer limitations.
-
Causality: Trace impurities in the substrate or solvent, or insufficient hydrogen delivery to the catalyst surface, can significantly impact catalyst activity.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the 3,4-dihydroisoquinoline substrate is of high purity. Trace impurities from the previous step can act as catalyst poisons. Recrystallization or a silica plug of the substrate may be necessary.[13]
-
Oxygen Exclusion: Many hydrogenation catalysts are sensitive to oxygen. Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before introducing the catalyst and hydrogen.[13]
-
Hydrogen Mass Transfer: On a larger scale, efficient mixing is crucial to ensure good hydrogen mass transfer from the gas phase to the liquid phase and to the catalyst surface. Increase the agitation rate and ensure proper reactor baffling.
-
Catalyst Loading: While the goal is to minimize catalyst loading, a slight increase may be necessary on a larger scale to compensate for minor impurities or slower mass transfer. Evaluate a range of catalyst loadings (see table below).[1]
-
Q2: The enantioselectivity of my asymmetric hydrogenation has decreased upon scaling up. How can I regain high stereocontrol?
A2: A drop in enantioselectivity can be due to several factors, including temperature fluctuations and the presence of inhibiting species.
-
Causality: Localized hot spots in the reactor can lead to a loss of selectivity. Additionally, certain additives or impurities can interact with the chiral ligand, diminishing its effectiveness.
-
Troubleshooting Steps:
-
Temperature Control: Ensure uniform and accurate temperature control throughout the reactor. Hydrogenations are often exothermic, and efficient cooling is critical.
-
Additive Screening: The presence of additives like acids or bases can significantly influence both reactivity and enantioselectivity. For instance, phosphoric acid has been shown to be a beneficial additive in some iridium-catalyzed transfer hydrogenations of dihydroisoquinolines.[14]
-
Catalyst Pre-activation: Some catalysts require a pre-activation step to form the active catalytic species. Ensure this procedure is consistently followed at a larger scale.
-
Data Summary: Typical Conditions for Asymmetric Hydrogenation of Dihydroisoquinolines
| Catalyst Type | Typical Loading (mol%) | Pressure (bar H₂) | Temperature (°C) | Common Solvents | Representative Yield (%) | Representative ee (%) |
| Rhodium-based | 0.1 - 1.0 | 20 - 60 | 25 - 60 | THF, Methanol | >95 | >98 |
| Iridium-based | 0.05 - 0.5 | 20 - 80 | 25 - 70 | THF, Dichloromethane | >95 | >99 |
| Ruthenium-based | 0.1 - 1.0 | 10 - 50 | 25 - 60 | Methanol, Ethanol | >90 | >97 |
Note: These are general ranges. Optimal conditions are substrate and ligand dependent.[14][15][16]
Section 4: Downstream Processing: Purification and Isolation at Scale
Obtaining a high-purity, crystalline final product is a critical final step. Scaling up purification presents its own set of challenges.
Frequently Asked Questions & Troubleshooting
Q1: I'm struggling to crystallize my tetrahydroisoquinoline product on a large scale. It either oils out or crashes out as a fine powder that is difficult to filter.
A1: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale.
-
Causality: Rapid cooling, high supersaturation, and the presence of impurities can lead to poor crystal formation.
-
Troubleshooting Steps:
-
Slow Cooling Profile: Implement a controlled, slow cooling ramp. Rapid cooling often leads to the formation of small, impure crystals.[17]
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) at the appropriate temperature to induce controlled crystallization and obtain a more uniform particle size.
-
Solvent System Optimization: A mixture of a good solvent and an anti-solvent can provide better control over the crystallization process. Slowly add the anti-solvent to a solution of the product.
-
Agitation: The agitation rate can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your product.
-
Q2: My column chromatography purification is not scaling up effectively. The separation is poor, and I'm using an excessive amount of solvent.
A2: Direct scaling of lab-scale chromatography is often inefficient.
-
Causality: Poor column packing and improper solvent gradient profiles can lead to band broadening and poor separation on a larger scale.
-
Troubleshooting Steps:
-
Optimize Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Dry Loading: For less soluble compounds, consider adsorbing the crude product onto a small amount of silica gel and loading this onto the column as a solid. This can improve resolution.
-
Step Gradient: Instead of a linear gradient, a step gradient can be more solvent-efficient on a large scale. Use TLC to determine the optimal solvent systems for eluting impurities and then the product.
-
Alternative Purification: Consider if a salt formation and recrystallization or an acid-base extraction could be used to remove key impurities before chromatography, thus reducing the burden on the chromatographic step.
-
Visualizing the Workflow: From Reaction to Product
The following diagram illustrates a typical workflow for the synthesis and purification of a chiral tetrahydroisoquinoline, highlighting key decision points and potential challenges.
Caption: A generalized workflow for the scale-up of chiral THIQ synthesis.
This guide provides a starting point for addressing the multifaceted challenges of scaling up tetrahydroisoquinoline synthesis. Remember that each specific substrate and process will have its own unique set of obstacles. A thorough understanding of the underlying chemistry, coupled with careful process design and safety analysis, will be your most valuable assets in achieving a successful and scalable synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. helgroup.com [helgroup.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. bellrockchem.com [bellrockchem.com]
- 10. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 12. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 13. catsci.com [catsci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Overcoming side reactions in the Bischler-Napieralski synthesis of tetrahydroisoquinolines
Welcome, Researchers and Synthetic Chemists. This guide is designed to serve as a dedicated resource for overcoming the common challenges and side reactions encountered during the Bischler-Napieralski synthesis of tetrahydroisoquinolines. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful reaction for your specific drug development and research needs.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the Bischler-Napieralski reaction in a direct question-and-answer format.
Q1: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction are a common frustration, but they typically stem from a few predictable factors.[1][2]
-
Cause A: A Deactivated Aromatic Ring. The core of this reaction is an intramolecular electrophilic aromatic substitution.[3][4][5] Its success is therefore highly sensitive to the electronic nature of the phenethylamine ring. If your aromatic ring bears electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or halides), the cyclization will be significantly hindered or may fail entirely. The reaction is most effective when electron-donating groups (e.g., -OCH₃, -OH, alkyl groups) are present, as they activate the ring towards electrophilic attack.[1][3][5][6]
-
Cause B: Insufficiently Potent Dehydrating Agent. The choice of condensing (dehydrating) agent is critical and must be matched to the reactivity of your substrate.[1] For highly activated, electron-rich aromatic systems, a standard agent like phosphorus oxychloride (POCl₃) is often sufficient.[6] However, for less reactive or deactivated substrates, a more powerful reagent system is necessary to drive the reaction to completion. For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more effective and forceful option.[2][5][7]
-
Cause C: Inappropriate Reaction Conditions. While heating is typically required, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in the formation of intractable tars.[1] The choice of solvent is also crucial; the reaction is often run in refluxing toluene, xylene, or even neat POCl₃.[4][8]
-
Expert Recommendation: Before attempting a large-scale reaction, perform small-scale trials to screen condensing agents and temperatures. If your substrate is electron-neutral or deactivated, begin with a stronger reagent system like P₂O₅/POCl₃ rather than attempting to force the reaction with POCl₃ alone at extreme temperatures.
Q2: I'm observing a significant amount of a styrene derivative as a byproduct. How can I prevent this?
The formation of a styrene byproduct is the hallmark of a classic side reaction: the retro-Ritter reaction .[5][8][9]
-
Causality: The Bischler-Napieralski reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[4][7][8] This intermediate has two potential fates:
-
Desired Pathway: Intramolecular electrophilic attack on the aromatic ring to form the 3,4-dihydroisoquinoline.
-
Side Reaction: Elimination of a proton from the β-carbon to form a stable styrene derivative and a nitrile. This retro-Ritter pathway is particularly favored if the resulting styrene is highly conjugated or if the cyclization is electronically disfavored.[5][8]
-
-
Troubleshooting & Mitigation Strategies:
-
Strategy 1: Shift the Equilibrium. The retro-Ritter reaction is an equilibrium process. A clever solution is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the reaction solvent. By Le Châtelier's principle, the high concentration of nitrile solvent shifts the equilibrium away from the styrene byproduct and back towards the crucial nitrilium ion intermediate, favoring the desired cyclization.[5][8]
-
Strategy 2: Employ Milder Reagents. The formation of the stable nitrilium ion is a key driver of this side reaction. Modern, milder reagents can avoid this specific intermediate. Using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclization under less harsh conditions, often at lower temperatures, thereby suppressing the elimination pathway.[3][4] Another alternative involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination that forms the nitrile.[5][8]
-
Q3: My initial product is the 3,4-dihydroisoquinoline, but it keeps oxidizing to the fully aromatic isoquinoline during workup or purification. How do I isolate the target tetrahydroisoquinoline?
The 3,4-dihydroisoquinoline product contains an imine functionality which is susceptible to oxidation, especially if the molecule has benzylic protons that are easily removed. This can happen upon exposure to air, during chromatography on silica gel, or under harsh workup conditions. The most robust and efficient solution is to reduce the intermediate imine in situ without ever isolating it.
-
Expert Protocol: Cyclization and In Situ Reduction. This is the preferred method in modern synthesis for directly accessing the stable tetrahydroisoquinoline core.[10][11]
-
After the Bischler-Napieralski cyclization is complete (as determined by TLC analysis), cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly add methanol to the reaction mixture to quench any remaining condensing agent. This is a highly exothermic step, especially with POCl₃, and requires caution.
-
Once the quenching is complete, add sodium borohydride (NaBH₄) portion-wise to the cold solution.[3] The NaBH₄ will selectively reduce the imine bond of the 3,4-dihydroisoquinoline to the corresponding amine of the tetrahydroisoquinoline.
-
Allow the reaction to stir while warming to room temperature over 1-2 hours to ensure the reduction is complete.
-
Proceed with a standard aqueous workup to isolate the much more stable tetrahydroisoquinoline product.
-
This one-pot procedure not only prevents unwanted oxidation but also simplifies the purification process, as the resulting saturated amine is often easier to handle chromatographically than the corresponding imine.
Section 2: Frequently Asked Questions (FAQs)
-
Q: How do I choose the right condensing agent for my substrate?
-
A: The choice is a balance between reactivity and substrate sensitivity. Start with the mildest conditions that can effect the transformation.
-
For electron-rich aromatics (e.g., with two or more methoxy groups): POCl₃ in refluxing toluene or acetonitrile is often sufficient.[6]
-
For moderately activated or electron-neutral aromatics: A stronger system like P₂O₅ dissolved in POCl₃, or polyphosphoric acid (PPA) at elevated temperatures, is a better choice.[4][7]
-
For sensitive substrates with acid-labile functional groups: Milder, modern reagents are preferred. Triflic anhydride (Tf₂O) with 2-chloropyridine at 0 °C to room temperature provides a powerful yet gentle alternative.[4]
-
-
-
Q: What is the mechanistic difference between using POCl₃ and Tf₂O?
-
A: Both reagents activate the amide carbonyl, making it a better electrophile. However, they generate different key intermediates. POCl₃ typically promotes the formation of a nitrilium ion intermediate via an imidoyl phosphate.[8] This highly electrophilic species is effective but can also undergo the undesired retro-Ritter reaction.[8][9] In contrast, Tf₂O with a pyridine base is thought to form a pyridinium adduct or a highly reactive nitrilium triflate.[8] This system is exceptionally electrophilic, allowing the reaction to proceed at much lower temperatures, which often minimizes thermal decomposition and side reactions like the retro-Ritter elimination.[4]
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method. It's crucial to quench the TLC sample properly before spotting. Withdraw a small aliquot from the reaction mixture and inject it into a vial containing a biphasic mixture of saturated sodium bicarbonate solution and ethyl acetate. Shake vigorously, then spot the organic layer on your TLC plate. This neutralizes the acidic reagents and prevents streaking on the plate, giving you a clear picture of the consumption of your starting amide.
-
Section 3: Data & Visualizations
Table 1: Comparison of Common Condensing Agents for the Bischler-Napieralski Reaction
| Condensing Agent | Relative Potency | Typical Conditions | Best Suited For | Common Issues |
| POCl₃ | Moderate | Reflux in Toluene, Acetonitrile, or neat | Electron-rich aromatic substrates | May be insufficient for deactivated rings; can promote retro-Ritter at high temps |
| P₂O₅ / POCl₃ | High | Reflux in neat POCl₃ | Electron-neutral or deactivated aromatic substrates[5][7] | Harsh conditions; can cause charring with sensitive substrates |
| PPA (Polyphosphoric Acid) | High | 100-150 °C, neat | Electron-neutral or deactivated substrates | Highly viscous, can be difficult to stir and work up |
| Tf₂O / 2-Chloropyridine | Very High | -20 °C to RT in DCM[3] | Sensitive substrates; suppressing retro-Ritter reaction[4] | Reagent is expensive and moisture-sensitive |
Diagrams
Caption: Core mechanism vs. the competing retro-Ritter side reaction.
Caption: A troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of Tetrahydroisoquinoline Enantiomers
Welcome to the dedicated technical support center for the chiral separation of tetrahydroisoquinoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these structurally significant compounds. As a class of molecules with profound pharmacological importance, achieving robust and reproducible enantiomeric separation is paramount. This resource synthesizes field-proven insights and fundamental chromatographic principles to provide actionable solutions to common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during method development for tetrahydroisoquinoline enantiomers.
Q1: What are the most common chiral stationary phases (CSPs) for separating tetrahydroisoquinoline enantiomers?
Polysaccharide-based CSPs are the most widely successful and versatile for this class of compounds.[1][2] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are the primary choice.
-
Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors like Chiralpak® AD) and Cellulose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors like Chiralcel® OD) have demonstrated excellent performance.[1]
-
The selection between amylose and cellulose can be compound-specific, and initial screening of both types is highly recommended. The difference in the helical structure of the polysaccharide backbone leads to different chiral recognition capabilities.
-
For certain tetrahydroisoquinoline analogs, other CSPs like zwitterionic (based on Cinchona alkaloids)[3] and cyclodextrin-based phases have also been used successfully.[1][4][5]
Q2: How do I choose the optimal mobile phase for my separation?
The choice of mobile phase is intrinsically linked to the selected CSP and the specific tetrahydroisoquinoline analog. Both normal-phase and polar organic modes are commonly employed.
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane with a polar modifier (alcohol) such as isopropanol (IPA) or ethanol. This mode is often a good starting point for screening.
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer different selectivity compared to NP.
-
Mobile Phase Additives: Tetrahydroisoquinolines are basic compounds. Therefore, adding a small amount of a basic modifier to the mobile phase is crucial for achieving good peak shape and preventing tailing.[6] A common choice is 0.1% diethylamine (DEA) .[1] The additive works by competing with the basic analyte for active silanol sites on the silica support, thus minimizing undesirable secondary interactions.[6]
Q3: What is the effect of temperature on the separation?
Temperature is a critical parameter that can significantly influence chiral separations in complex ways.[6]
-
Improved Resolution at Lower Temperatures: Generally, running the separation at sub-ambient temperatures (e.g., 10-25°C) can enhance enantioselectivity.[3] This is because the interactions (hydrogen bonds, dipole-dipole, etc.) responsible for chiral recognition are often enthalpically driven and become stronger at lower temperatures.
-
Unpredictable Effects: However, the effect is not always linear. In some cases, increasing the temperature can improve efficiency and peak shape, and surprisingly, may even improve resolution or reverse the elution order of the enantiomers.[6]
-
Recommendation: Temperature should be carefully controlled using a column thermostat and systematically varied (e.g., in 5°C increments from 15°C to 35°C) during method optimization to find the optimal balance between resolution, analysis time, and peak shape.
Q4: My peaks are broad and tailing. What are the possible causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like tetrahydroisoquinolines. It is often caused by secondary interactions between the analyte and the stationary phase.[6]
-
Cause: The basic nitrogen in the tetrahydroisoquinoline structure can interact strongly with acidic residual silanol groups on the silica surface of the HPLC column. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
-
Solution 1: Add a Basic Modifier: As mentioned in Q2, adding a basic additive like 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase is the most effective solution.[6] This additive will preferentially interact with the active silanol sites, masking them from the analyte.
-
Solution 2: Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks.[6] To check for this, prepare and inject a 1:10 dilution of your sample. If the peak shape improves significantly, you were overloading the column.
-
Solution 3: Evaluate Column Health: An old or contaminated column can also exhibit poor peak shape.[7] If the problem persists after trying the solutions above, consider flushing the column according to the manufacturer's instructions or replacing it.
Q5: I am not getting any separation of my enantiomers. What should I try first?
Achieving no separation at all can be disheartening, but it is a common starting point. A systematic approach is key.
-
Step 1: Confirm You Are Using a Chiral Column: This may seem obvious, but it is a critical first check. Enantiomers cannot be separated on a standard achiral column (like a C18).
-
Step 2: Try a Different Mobile Phase System: If you started in normal phase (e.g., Hexane/IPA), try a polar organic mobile phase (e.g., Methanol/DEA) or vice-versa. The chiral recognition mechanism is highly dependent on the mobile phase environment.
-
Step 3: Screen Different CSPs: If changing the mobile phase doesn't work, the chosen CSP may not be suitable for your specific analyte. The most efficient approach is to screen a set of complementary CSPs, such as one amylose-based and one cellulose-based column.[8]
-
Step 4: Lower the Temperature: As a final initial step, try reducing the column temperature to 15°C or 20°C, as this can often enhance the subtle differences in interaction energy required for separation.
Q6: How can I improve the resolution between my enantiomeric peaks?
If you have partial separation, you are in a good position to optimize the method.
-
Optimize Mobile Phase Composition: Systematically vary the percentage of the polar modifier (e.g., IPA in hexane) in small increments (e.g., 2-5%). A weaker mobile phase (less polar modifier) will generally increase retention and can often improve resolution, but at the cost of longer analysis time.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the interaction time between the enantiomers and the CSP, which can lead to better resolution.
-
Adjust the Temperature: As discussed in Q3, systematically investigate the effect of temperature. Try both decreasing and increasing the temperature from your initial condition.
-
Consider a Different Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can sometimes dramatically change the selectivity and improve resolution.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC separation of tetrahydroisoquinoline enantiomers.
Problem 1: No Enantiomeric Separation (Co-eluting Peaks)
This is the most common starting point in chiral method development. The key is to systematically alter the conditions that govern chiral recognition.
Caption: Systematic workflow for addressing a lack of enantiomeric separation.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check & Explanation | Recommended Action & Protocol |
| Inappropriate CSP | The selected chiral selector may not have the necessary stereochemical complementarity to differentiate between the enantiomers of your specific tetrahydroisoquinoline. | Action: Screen a different class of CSP. Protocol: If you started with a cellulose-based column, switch to an amylose-based one, or vice-versa. These two classes often provide complementary selectivity.[8] |
| Suboptimal Mobile Phase | The mobile phase composition strongly influences the conformation of the chiral selector and its interaction with the analytes. A particular solvent system may not facilitate the necessary three-point interactions for chiral recognition.[9] | Action: Switch between major mobile phase modes. Protocol: If using Normal Phase (e.g., Hexane/IPA), switch to a Polar Organic mode (e.g., 100% Methanol or Acetonitrile with 0.1% DEA). This fundamental change can "unlock" different interaction mechanisms. |
| Temperature Too High | High thermal energy can disrupt the transient, weak interactions (like hydrogen bonding) that are essential for chiral recognition, leading to a loss of selectivity. | Action: Reduce the column temperature. Protocol: Set the column thermostat to a lower temperature, for example, 15°C. Run the analysis and observe if any peak splitting occurs. |
Problem 2: Poor Resolution (Rs < 1.5)
This indicates that the chosen CSP and mobile phase system are promising but require optimization to achieve baseline separation.
Caption: Optimization strategy for improving partial enantiomeric resolution.
Detailed Troubleshooting Steps:
| Parameter to Optimize | Explanation of Effect | Recommended Action & Protocol |
| Mobile Phase Strength | Decreasing the amount of the polar modifier (the "strong" solvent) in a normal phase system increases analyte retention. This longer residence time on the CSP can lead to better differentiation between enantiomers. | Action: Systematically vary the modifier percentage. Protocol: If your current mobile phase is Hexane/IPA (80:20), try adjusting it to (85:15) and (90:10). Evaluate the resolution (Rs) and analysis time for each condition. |
| Flow Rate | A lower flow rate reduces the linear velocity of the mobile phase, allowing more time for the enantiomers to equilibrate with the stationary phase. This often leads to an increase in column efficiency and, consequently, better resolution. | Action: Reduce the flow rate. Protocol: Decrease the flow rate in increments, for example, from 1.0 mL/min to 0.8 mL/min, and then to 0.6 mL/min. Note that while resolution may improve, analysis time will increase and peaks will broaden. |
| Temperature | As previously discussed, temperature affects the thermodynamics and kinetics of the separation. A small change can alter the stability of the transient diastereomeric complexes formed between the analyte and the CSP. | Action: Screen a range of temperatures. Protocol: Analyze your sample at 15°C, 25°C, and 35°C. Lower temperatures often improve resolution, but this is not universal.[6] |
| Modifier Type (NP) | Different alcohol modifiers (e.g., ethanol, isopropanol) have different polarities and hydrogen bonding capabilities. Switching the modifier can alter the selectivity of the system. | Action: Change the alcohol in the mobile phase. Protocol: If using Hexane/IPA, prepare a mobile phase with the same percentage of Ethanol (e.g., Hexane/EtOH 80:20) and compare the resulting chromatogram. |
Problem 3: Peak Tailing or Asymmetry
For basic compounds like tetrahydroisoquinolines, this is almost always due to secondary ionic interactions with the silica support.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check & Explanation | Recommended Action & Protocol |
| Insufficient Basic Additive | The basic analyte is interacting with acidic silanol groups on the stationary phase surface, causing a secondary, stronger retention mechanism that leads to tailing. | Action: Increase or add a basic modifier. Protocol: Ensure your mobile phase contains at least 0.1% of a basic additive like diethylamine (DEA) or triethylamine (TEA). If tailing persists, you can cautiously increase the concentration to 0.2%, but be mindful of potential effects on retention and selectivity. |
| Column Overload | Injecting a mass of analyte that exceeds the column's capacity leads to a non-linear adsorption isotherm, resulting in asymmetric, often tailing or fronting, peaks.[6] | Action: Reduce the sample concentration. Protocol: Prepare a 1:10 dilution of your sample and inject the same volume. If the peak asymmetry factor improves significantly, the original sample was overloaded. |
| Column Contamination/Degradation | Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing for subsequent analyses. Column bed collapse can also cause peak shape issues.[7] | Action: Clean or replace the column. Protocol: First, try flushing the column with a strong, compatible solvent as recommended by the manufacturer (e.g., for immobilized polysaccharide columns, solvents like THF or DMF may be permissible).[7] If this does not resolve the issue, the column may be at the end of its life and require replacement. |
Part 3: Protocols and Method Development
Protocol 1: Generic Screening Method for Tetrahydroisoquinoline Enantiomers
This protocol outlines a systematic starting point for identifying a suitable separation method for a new tetrahydroisoquinoline compound.
1. Column Selection:
-
Select two complementary polysaccharide-based chiral columns.
-
Column A: Amylose-based (e.g., Chiralpak® IA, AD)
-
Column B: Cellulose-based (e.g., Chiralcel® OD, OJ)
-
2. Mobile Phase Preparation:
-
Prepare two primary mobile phase systems.
-
System NP (Normal Phase): n-Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
System PO (Polar Organic): Methanol with 0.1% Diethylamine (DEA).
-
3. Initial Screening Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min (for 4.6 mm I.D. column) |
| Column Temperature | 25°C |
| Injection Volume | 5-10 µL |
| Detection | UV, at a wavelength where the analyte absorbs (e.g., 254 nm or 280 nm) |
4. Screening Execution:
-
Equilibrate Column A with System NP for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic tetrahydroisoquinoline standard.
-
After the run, switch the mobile phase to System PO. Equilibrate thoroughly.
-
Inject the standard again.
-
Repeat the entire process for Column B.
5. Data Evaluation:
-
Examine the four resulting chromatograms.
-
Look for the condition that provides the best combination of peak separation (even partial resolution is a good starting point) and reasonable retention time.
-
Proceed with optimization based on the most promising result, following the steps in the Troubleshooting Guide for "Poor Resolution."
Data Summary: Typical Starting Conditions
The following table summarizes common starting points for chiral method development for basic, alkaloid-like compounds.
| Parameter | Normal Phase Mode | Polar Organic Mode | Rationale / Key Insight |
| Stationary Phase | Amylose or Cellulose-based CSP | Amylose or Cellulose-based CSP | These offer broad applicability for chiral recognition of alkaloids.[1][2] |
| Mobile Phase | n-Hexane / Alcohol (90:10 to 70:30) | Methanol, Ethanol, or Acetonitrile | The choice between NP and PO can dramatically alter selectivity. |
| Alcohol Modifier (NP) | Isopropanol (IPA) or Ethanol | N/A | Ethanol can sometimes provide different selectivity than IPA. |
| Basic Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Crucial for good peak shape with basic analytes like tetrahydroisoquinolines.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution but increase run time. |
| Temperature | 15 - 30°C | 15 - 30°C | Lower temperatures often enhance enantioselectivity.[3] |
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
Troubleshooting inconsistent results in bioassays with 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the technical support resource for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 41565-86-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in bioassays involving this compound. As a substituted tetrahydroisoquinoline, this molecule belongs to a class of compounds with diverse biological activities, often investigated for their effects on the central nervous system and in oncology.[1][2] A key reported target for similar tetrahydroisoquinoline scaffolds is the sigma-2 (σ2) receptor, an intracellular protein involved in cholesterol homeostasis and calcium signaling, which is frequently overexpressed in proliferating cancer cells.[3][4][5]
This guide provides a structured, question-and-answer-based approach to resolving common experimental hurdles, ensuring the integrity and reproducibility of your data.
Section 1: Compound Characteristics and Handling
Before delving into assay-specific troubleshooting, it is critical to understand the fundamental properties of the compound. Inconsistencies often originate from improper handling, storage, or preparation.
| Property | Value | Source |
| CAS Number | 41565-86-0 | [6] |
| Molecular Formula | C₁₁H₁₆ClN | [7] |
| Molecular Weight | 197.7 g/mol | [6] |
| Form | Solid | [8] |
| Purity | ≥95% (typical) | [6][7] |
| Storage | Room temperature, keep dry | [1][6] |
Q1: I'm having trouble dissolving the compound. What is the recommended solvent and procedure?
Answer: this compound is a salt, which is intended to enhance its stability and solubility in aqueous solutions.[1]
-
Primary Recommendation: For initial stock solutions (e.g., 10-100 mM), start with sterile, nuclease-free water or a buffered solution like PBS (pH 7.2-7.4).
-
Alternative Solvents: If higher concentrations are required or solubility issues persist, DMSO is a common alternative for creating high-concentration stocks.
-
Causality & Best Practices:
-
Sonication: To aid dissolution, briefly sonicate the vial in a water bath. This uses high-frequency sound waves to break up compound aggregates and accelerate solvation.
-
Gentle Warming: Warming the solution to 37°C can also increase solubility. Avoid aggressive heating, which could degrade the compound.
-
Fresh Preparation: It is always best practice to prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous stocks, which can lead to compound degradation or precipitation over time.
-
Q2: My results are inconsistent between experiments performed on different days. Could my stock solution be unstable?
Answer: Yes, stock solution instability is a common cause of day-to-day variability. While the solid hydrochloride salt is stable at room temperature, its stability in solution depends on the solvent and storage conditions.
-
Aqueous Solutions: Aqueous stocks are more susceptible to degradation and microbial contamination. If using water or PBS, it is highly recommended to prepare fresh stocks or, if necessary, store small aliquots at -20°C for short-term use (1-2 weeks) and at -80°C for longer-term storage.
-
DMSO Stocks: DMSO stocks are generally more stable. When stored in small, tightly sealed aliquots at -20°C or -80°C and protected from light, they can be stable for several months.
-
Self-Validating Protocol: To test for degradation, run a control experiment where you compare the activity of a freshly prepared stock solution against your stored stock. A significant drop in potency suggests the stored compound has degraded.
Section 2: Troubleshooting Cell-Based Assays
Inconsistent results in cell-based assays can arise from biological factors, technical execution, or compound-specific interactions.[9] This section addresses common problems encountered in assays such as cell viability (MTT, resazurin), proliferation, and signaling studies.
Q3: I'm seeing high variability between replicate wells. What are the most likely causes?
Answer: High well-to-well variability often points to technical errors in assay setup.[10] The goal is to ensure every well is as identical as possible before the compound is added.
-
Inconsistent Cell Seeding: A non-homogenous cell suspension is the primary culprit. Cells, especially larger ones, settle quickly.
-
Solution: Gently swirl the cell suspension flask before drawing cells for each plate and between pipetting every few rows. For viscous suspensions, consider using a reverse pipetting technique.[9]
-
-
"Edge Effect": The outer wells of a multi-well plate are prone to faster evaporation, altering the concentration of media components and the test compound.[9][11]
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity buffer.[10] Ensure the incubator has a properly filled and maintained water pan.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or compound dilutions directly introduces variability.
-
Solution: Ensure your pipettes are regularly calibrated. Use a consistent pipetting technique, including immersion depth and dispensing speed.[9]
-
Caption: Decision tree for diagnosing high replicate variability.
Q4: My dose-response curve is flat or shows a very weak effect, even at high concentrations. Why?
Answer: This issue can stem from several sources, ranging from the compound itself to the biological system being tested.
-
Compound Precipitation: The compound may be precipitating out of the cell culture medium at higher concentrations. The presence of proteins and other components in media can affect solubility.
-
Solution: Visually inspect the wells under a microscope after adding the compound. Look for crystals or precipitates. Perform a solubility test by preparing the highest concentration of the compound in your assay medium and checking for precipitation after incubation under assay conditions (37°C, 5% CO₂).
-
-
Incorrect Biological Target/Cell Line: this compound may not be active in the specific cell line or against the target you are assaying. As its activity is often linked to the sigma-2 receptor, its effect will be most pronounced in cells expressing this target.[4][12]
-
Solution: Verify the expression of the sigma-2 receptor (TMEM97) in your cell line via qPCR, Western blot, or by referencing literature. Include a positive control cell line known to express the target.
-
-
Assay Incubation Time: The incubation time may be too short to observe a biological effect.
-
Solution: Perform a time-course experiment, measuring the endpoint at several time points (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Q5: I'm observing cytotoxicity at all concentrations, even very low ones. Is this expected?
Answer: While high concentrations of any compound can induce non-specific cytotoxicity, toxicity at very low concentrations may indicate a specific issue.
-
Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in the well is non-toxic to your cells.
-
Solution: Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined. Run a vehicle control experiment with varying concentrations of your solvent to identify the maximum non-toxic concentration.[9]
-
-
Compound Contamination or Degradation: The compound could be contaminated or may have degraded into a more toxic substance.
-
Highly Sensitive Cell Line: The cell line you are using may be exceptionally sensitive to the compound's mechanism of action.
-
Solution: Expand the dilution series to include even lower concentrations to identify a non-toxic range and establish a proper dose-response relationship.
-
Section 3: Understanding the Mechanism of Action
A plausible mechanism of action for this compound class involves interaction with the sigma-2 receptor. Understanding this can help interpret results and design better experiments.
Caption: Simplified context of the sigma-2 receptor (TMEM97).
Q6: How does the sigma-2 receptor mechanism relate to the effects I see in my assay?
Answer: The sigma-2 receptor (TMEM97) is a transmembrane protein primarily located in the endoplasmic reticulum.[3] It is involved in regulating intracellular calcium levels and cholesterol homeostasis.[3][5]
-
In Cancer Models: Many cancer cells show elevated expression of the sigma-2 receptor.[4] Ligands that bind to this receptor can disrupt its normal function, leading to apoptosis or cell cycle arrest, which would be detected as a decrease in signal in a cell viability assay.
-
In Neuroscience Models: In neuronal cells, modulation of calcium signaling by sigma-2 ligands can impact neurotransmitter release and neuronal excitability.[12] This could manifest as changes in electrophysiological readouts or assays measuring neuronal health.
-
Experimental Validation: To confirm that the observed effects are mediated by the sigma-2 receptor, you can perform a knockdown experiment (e.g., using siRNA against TMEM97). A reduction in the compound's potency following knockdown would provide strong evidence for on-target activity.
Section 4: Standard Operating Procedures (SOPs)
Following standardized protocols is essential for reproducibility.
SOP 1: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-Weigh: Before opening, centrifuge the vial of this compound (MW: 197.7 g/mol ) to ensure all solid is at the bottom.
-
Calculation: To prepare 1 mL of a 100 mM stock, you will need 19.77 mg of the compound. Adjust the mass and volume as needed.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate for 5-10 minutes in a room temperature water bath until the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-binding microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.
SOP 2: General Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Plate cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in your cell culture medium. Remember to prepare a vehicle control containing the same final concentration of solvent (e.g., 0.1% DMSO) as your highest compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control. Include "media only" wells for background subtraction and "untreated cells" as a 100% viability control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 1-4 hours, or until the "untreated cells" control wells have turned a distinct pink/magenta color.
-
Data Acquisition: Read the plate on a fluorescence plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the average background fluorescence from all wells. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells.
References
- 1. This compound [myskinrecipes.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. med.upenn.edu [med.upenn.edu]
Identification of common impurities in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying common impurities in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. As a Senior Application Scientist, this document is structured to offer not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the synthesis, handling, and analysis of this compound.
Synthesis-Related Impurities
Question 1: What are the most likely impurities from the synthesis of this compound?
The most common synthetic route to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction.[1][2][3] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1] For the target molecule, the starting materials are typically 2-phenyl-2-methylpropylamine and formaldehyde.
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-phenyl-2-methylpropylamine and formaldehyde may be present.
-
Incomplete Cyclization: The intermediate Schiff base (iminium ion) may not fully cyclize, leading to its presence in the final product.
-
Side Reactions: While the Pictet-Spengler reaction is generally efficient, side reactions can occur, especially under harsh acidic conditions or elevated temperatures.[2] For less nucleophilic aromatic rings, the reaction may require stronger acids and higher temperatures, which can increase the likelihood of side product formation.[2]
-
Over-alkylation: If the reaction conditions are not carefully controlled, the secondary amine of the tetrahydroisoquinoline ring can be further alkylated by formaldehyde, leading to the formation of an N-methyl impurity.
Question 2: How can I minimize the formation of these synthesis-related impurities?
To minimize impurities, careful control of reaction conditions is crucial:
-
Stoichiometry: Use a slight excess of the carbonyl compound (formaldehyde) to ensure complete consumption of the more valuable amine starting material.[4]
-
Reaction Temperature and Time: Optimize the temperature and reaction time to ensure complete cyclization without promoting side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
pH Control: The reaction is acid-catalyzed.[1] The pH should be optimized to facilitate the reaction without causing degradation of the starting materials or product.
-
Purification: A robust purification strategy, such as recrystallization or column chromatography, is essential to remove unreacted starting materials and side products.
Degradation-Related Impurities
Question 3: What are the potential degradation pathways for this compound?
As a secondary amine, this compound is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability of the molecule.[5][6][7]
Common degradation pathways to investigate include:
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding dihydroisoquinoline or isoquinoline. The benzylic position (C1) is particularly prone to oxidation.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, impurities or formulated products could be susceptible. Hydrolytic studies should be conducted across a range of pH values (acidic, neutral, and basic).[5][7]
-
Photodegradation: Exposure to UV or visible light can induce degradation. Photostability studies should be performed to assess the impact of light.
-
Thermal Degradation: High temperatures can lead to decomposition.
Analytical Troubleshooting
Question 4: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?
Unexpected peaks can be either impurities or artifacts. A systematic approach is necessary for identification:
-
System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Blank Injections: Inject a blank (mobile phase) to rule out any peaks originating from the solvent or system.
-
Spiking Studies: Spike the sample with known potential impurities (if available) to see if any of the unknown peaks co-elute.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown peaks by providing molecular weight information.[8]
-
Forced Degradation: Analyze samples from forced degradation studies. If a peak increases in intensity under specific stress conditions (e.g., oxidation), it is likely a degradation product.
Question 5: My NMR spectrum shows unassigned signals. What could they be?
Unassigned signals in an NMR spectrum can be from various sources:
-
Residual Solvents: The most common source of extraneous peaks. Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.[9][10]
-
Synthesis-Related Impurities: As discussed in Question 1, these can include unreacted starting materials or side products.
-
Degradation Products: If the sample has been stored improperly or for an extended period, degradation products may be present.
-
Water: A broad singlet is often observed for water, and its chemical shift can vary depending on the solvent and temperature.
Experimental Protocols
The following protocols provide a starting point for the analysis of impurities in this compound. These should be adapted and validated for your specific application.
Protocol 1: Stability Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method.[11]
Objective: To separate this compound from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Columns:
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be optimized for the best separation. A typical starting point is a pH of 3.0.
Procedure:
-
Method Development:
-
Start with a gradient elution to separate all potential components. A typical gradient might be from 10% to 90% organic solvent over 30 minutes.
-
Optimize the mobile phase pH and organic solvent to achieve the best resolution between the main peak and all impurity peaks.
-
Once a suitable separation is achieved, the method can be optimized for speed and efficiency, potentially converting to an isocratic method if all impurities are well-resolved.
-
-
Forced Degradation Study:
-
Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, water, and 3% hydrogen peroxide.
-
Expose these solutions to heat (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For photostability, expose a solution and solid sample to light (e.g., ICH-compliant light source).
-
Analyze the stressed samples using the developed HPLC method.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: GC-MS Analysis for Volatile Impurities
Objective: To identify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column:
-
A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary to analyze the free base.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
The fragmentation pattern can provide structural information for unknown impurities.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of unknown impurities.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
Solvents:
-
Deuterated solvents such as DMSO-d6, D2O, or CDCl3 (for the free base).
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample in the chosen deuterated solvent.
-
-
NMR Experiments:
-
1H NMR: Provides information on the proton environment.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, which is crucial for structure elucidation of unknown impurities.
-
-
Data Analysis:
-
Compare the chemical shifts and coupling constants of the impurity signals with those of the main compound and known structures.
-
Use the 2D NMR data to piece together the structure of the unknown impurity.
-
Visualizing Impurity Formation
The following diagram illustrates the general pathway for the formation of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction and highlights potential impurity formation points.
Caption: Pictet-Spengler synthesis and potential impurity formation.
Quantitative Data Summary
| Parameter | HPLC | GC-MS |
| Column | C18 (Reversed-Phase) | 5% Phenyl-methylpolysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Helium |
| Detector | UV/PDA | Mass Spectrometer (EI) |
| Typical Impurity Detection Limit | ~0.05% | ppm level |
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.vscht.cz [web.vscht.cz]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scispace.com [scispace.com]
Technical Support Center: Enhancing the Bioavailability of Tetrahydroisoquinoline-Based Compounds
Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of tetrahydroisoquinoline (THIQ) based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, grounded in established scientific principles and field-proven insights.
Introduction: The Bioavailability Challenge with THIQs
Tetrahydroisoquinolines (THIQs) are a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds.[1][2] These compounds exhibit a broad spectrum of therapeutic activities, including anticancer and neuroprotective effects.[1][3][4] However, a significant hurdle in their clinical development is often poor oral bioavailability.[5][6][7] This issue frequently arises from low aqueous solubility and/or poor membrane permeability, both critical for drug absorption in the gastrointestinal tract.[8][9]
This guide provides a structured, question-and-answer approach to diagnosing and resolving these bioavailability challenges.
Module 1: Solubility Enhancement Strategies
Poor aqueous solubility is a common initial obstacle for many promising THIQ compounds. This section addresses frequent issues and provides actionable protocols to improve the solubility of your lead candidates.
FAQ 1: My THIQ compound shows excellent in vitro activity but precipitates in aqueous media. What are my immediate options for solubility screening?
Answer:
Precipitation in aqueous media is a classic sign of poor solubility, a common trait for planar, aromatic structures like many THIQs. Before moving to complex formulations, a systematic solubility screening is crucial to understand your compound's physicochemical properties.[10][11]
Expert Insight: The goal of this initial screening is to quickly identify a viable path forward. It's a process of eliminating simple solutions before committing resources to more complex and time-consuming formulation strategies.
Troubleshooting Protocol: Rapid Solubility Assessment
-
pH-Dependent Solubility Profiling:
-
Rationale: Many THIQs contain basic nitrogen atoms, making their solubility highly dependent on pH.[12] Ionization at a lower pH can significantly boost aqueous solubility.
-
Step-by-Step:
-
Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Add an excess amount of your THIQ compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.[12]
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.[10][11]
-
-
Expected Outcome: This will generate a pH-solubility profile, revealing the optimal pH range for solubilizing your compound.
-
-
Co-solvent Screening:
-
Rationale: Using water-miscible organic solvents (co-solvents) can disrupt the compound's crystal lattice and decrease the solvent system's polarity, thereby increasing the solubility of lipophilic compounds.
-
Step-by-Step:
-
Prepare stock solutions of common, pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Create a matrix of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% co-solvent in a chosen pH buffer, often pH 7.4).
-
Determine the saturation solubility in each mixture as described above.[13]
-
-
Data Interpretation:
-
| Co-solvent | Concentration (%) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 1.5 | 1.0 |
| Ethanol | 20 | 15.2 | 10.1 |
| PEG 400 | 20 | 45.8 | 30.5 |
| Propylene Glycol | 20 | 22.1 | 14.7 |
Logical Workflow for Solubility Screening
Caption: A decision-making workflow for initial solubility troubleshooting.
Module 2: Enhancing Membrane Permeability
Even with sufficient solubility, poor permeability across the intestinal epithelium can limit the oral absorption of THIQ compounds. This section explores how to diagnose and address these permeability issues.
FAQ 2: My THIQ compound is now soluble, but it still shows low oral bioavailability in animal models. How can I determine if poor permeability is the problem?
Answer:
Low in vivo exposure despite good solubility strongly suggests a permeability issue. The next logical step is to use in vitro models of intestinal permeability to quantify the compound's ability to cross the epithelial barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are industry-standard tools for this purpose.[14][15]
Expertise in Action: It is crucial to distinguish between poor permeability and other factors like rapid metabolism (first-pass effect) or active efflux. The choice of assay can help dissect these different contributions.
Troubleshooting Protocol: In Vitro Permeability Assessment
-
PAMPA Assay:
-
Rationale: PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[14][16] It's a quick and cost-effective method to assess a compound's intrinsic permeability.[15]
-
Step-by-Step:
-
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[14][17]
-
The donor wells are filled with your THIQ compound dissolved in a suitable buffer.[16]
-
The acceptor plate, containing buffer, is placed in contact with the donor plate, forming a "sandwich".[18]
-
The system is incubated for a set period (e.g., 4-16 hours).[14][18]
-
The concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).[14]
-
-
Data Interpretation: Compare your THIQ compound's Pe to high and low permeability reference compounds (e.g., chloramphenicol and theophylline, respectively).[15]
-
-
Caco-2 Permeability Assay:
-
Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing transporters and tight junctions similar to the human small intestine.[19][20][21] This model can assess both passive and active transport mechanisms, including efflux.[20]
-
Step-by-Step:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for ~21 days to form a confluent monolayer.[19][22]
-
The monolayer's integrity is verified by measuring the transepithelial electrical resistance (TEER).[20][22]
-
The permeability experiment is conducted in both directions: apical (AP) to basolateral (BL) for absorption, and BL to AP to assess efflux.[20]
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests active efflux.[21][22]
-
-
Trustworthiness of the Protocol: Including control compounds and TEER measurement are self-validating steps that ensure the Caco-2 model's reliability.[19][22]
-
Visualizing Permeability Pathways
Caption: Mechanisms of drug transport across the intestinal epithelium.
Module 3: Advanced Bioavailability Enhancement Techniques
When simple formulation adjustments are insufficient, more advanced strategies are necessary. This section covers prodrugs and nanoformulations.
FAQ 3: My THIQ compound is a substrate for an efflux transporter (like P-glycoprotein), leading to poor permeability. What's a viable strategy to overcome this?
Answer:
Active efflux, often mediated by transporters like P-glycoprotein (P-gp), is a major barrier to oral absorption.[23] Two effective strategies to circumvent this are prodrug design and the use of nanoformulations.
1. Prodrug Approach:
-
Expert Insight: The goal of a prodrug is to temporarily modify the parent THIQ molecule to alter its physicochemical properties, for instance, by increasing lipophilicity to favor passive diffusion or masking the recognition site for the efflux transporter.[24][25][26] The modification is designed to be cleaved in vivo to release the active parent drug.[25]
-
Mechanism: Attaching a promoiety (e.g., an ester or a carbamate) to a key functional group on the THIQ scaffold can create a new chemical entity that is no longer a substrate for the efflux pump.[24][25]
-
Authoritative Grounding: The design of prodrugs to bypass P-glycoprotein-mediated efflux is a well-established strategy in drug development.[27][28] Masking a hydroxyl or amine group, which may be a hydrogen bond donor critical for P-gp recognition, can effectively reduce efflux.
Prodrug Activation Pathway
Caption: A generalized workflow for the activation of a THIQ prodrug.
2. Nanoformulation Approach:
-
Rationale: Encapsulating the THIQ compound within a nanocarrier (e.g., lipid nanoparticles, polymeric micelles) can protect it from efflux transporters and alter its absorption pathway.[8][29][30]
-
Mechanism: Nanoparticles can be taken up by different mechanisms, such as endocytosis, or they can release the drug in high concentration near the epithelial surface, creating a steep concentration gradient that favors passive diffusion.[8][30]
-
Experimental Workflow:
-
Formulation: Prepare nanoformulations using techniques like high-pressure homogenization or solvent evaporation.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and drug loading efficiency.[31]
-
In Vitro Testing: Re-evaluate permeability using the Caco-2 model to confirm that the nanoformulation overcomes efflux.
-
In Vivo Pharmacokinetics: Conduct a pharmacokinetic study in an animal model, comparing the oral bioavailability of the nanoformulated THIQ to a simple solution or suspension of the drug.
-
Expected Data from a Comparative Pharmacokinetic Study
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| THIQ Suspension | 50 | 2.0 | 250 | 100 |
| THIQ Nanoformulation | 250 | 1.5 | 1500 | 600 |
| This table shows hypothetical but realistic data demonstrating a significant enhancement in bioavailability with a nanoformulation. |
References
- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. m.youtube.com [m.youtube.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Validation & Comparative
A Comparative Guide to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs: A Structural Perspective on Pharmacological Activity
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a "privileged scaffold."[1][2][3] Found in a wide array of natural alkaloids and synthetic pharmaceuticals, the THIQ core's rigid, nitrogen-containing structure provides an ideal template for designing ligands that interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[4][5] Its derivatives have been developed as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][4][5]
This guide provides a comparative analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride against other THIQ analogs. While direct, extensive pharmacological data for the 4,4-dimethyl analog is limited, its unique structural feature—geminal substitution at the C4 position—serves as a critical anchor for a broader discussion on structure-activity relationships (SAR) across the THIQ class. We will dissect how substitutions at different positions on the THIQ core dictate pharmacological performance, offering researchers and drug developers a causal understanding of experimental design and outcomes.
The Significance of C4-Substitution: The Case of 4,4-Dimethyl-THIQ
The compound this compound (CAS 41565-86-0) is primarily documented as a chemical intermediate for organic synthesis.[6][7] Its structure is notable for the gem-dimethyl group at the C4 position of the isoquinoline ring.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. scbt.com [scbt.com]
A Comparative Analysis of the Biological Potency of Dimethyl-Tetrahydroisoquinoline Isomers: A Guide for Researchers
This guide provides a comprehensive comparison of the biological potency of key dimethyl-tetrahydroisoquinoline isomers, a class of compounds with significant implications for neurodegenerative diseases and pharmacology. As researchers delving into the intricate world of neurotoxins and neuromodulators, understanding the subtle yet critical differences in the biological activities of these isomers is paramount. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, providing you with the insights needed to make informed decisions in your research and drug development endeavors.
Introduction: The Dichotomy of Dimethyl-Tetrahydroisoquinolines
Dimethyl-tetrahydroisoquinolines are dopamine-derived alkaloids that have garnered considerable attention for their dual nature, exhibiting both neurotoxic and, in some cases, neuroprotective properties. Their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has implicated them in the pathogenesis of Parkinson's disease[1]. However, recent studies have begun to unveil a more complex picture, suggesting that specific isomers may possess therapeutic potential. This guide will dissect the biological potency of the most well-studied isomers: salsolinol and its enantiomers, and the N-methylated derivatives.
Isomer Profiles and Biological Activities
The biological effects of dimethyl-tetrahydroisoquinolines are highly dependent on their stereochemistry and methylation patterns. Here, we compare the key isomers:
-
(R,S)-Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline): The racemic mixture, often the starting point for many studies.
-
(R)-Salsolinol and (S)-Salsolinol: The individual enantiomers of salsolinol, which exhibit distinct biological activities.
-
N-methyl-(R)-salsolinol (NM(R)Sal) (1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline): A potent neurotoxin implicated in dopaminergic cell death.
Comparative Potency at a Glance
The following tables summarize the available quantitative data on the biological potency of these isomers.
Table 1: Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Isomer | Assay | Potency (IC50) | Incubation Time | Reference |
| (R,S)-Salsolinol | MTT | ~400-500 µM | 24 h | [1][2] |
| (R)-Salsolinol | Alamar Blue | 540.2 µM | 12 h | [1][2] |
| (S)-Salsolinol | Alamar Blue | 296.6 µM | 12 h | [1][2] |
| N-methyl-(R)-salsolinol | MTS | 864 µM | 48 h | [1][2] |
Table 2: Agonist Potency at the µ-Opioid Receptor
| Isomer | Potency (EC50) | Reference |
| (R,S)-Salsolinol | 2 x 10⁻⁵ M | [3][4][5] |
| (R)-Salsolinol | 6 x 10⁻⁴ M | [3][4][5] |
| (S)-Salsolinol | 9 x 10⁻⁶ M | [3][4][5] |
Table 3: Binding Affinity at Dopamine Receptors
| Isomer | Receptor Subtype | Potency (Ki) | Reference |
| (S)-Salsolinol | D2 | 4.79 ± 1.8 µM | [1] |
| (S)-Salsolinol | D3 | 0.48 ± 0.09 µM | [1] |
| (R)-Salsolinol | D2/D3 | > 100 µM | [1] |
Mechanistic Insights: Receptor Interactions and Cellular Fates
The divergent biological effects of these isomers can be attributed to their differential interactions with key cellular targets, primarily dopamine receptors and mitochondria.
Dopamine Receptor Modulation
(S)-Salsolinol exhibits a significantly higher affinity for D2 and particularly D3 dopamine receptors compared to its (R)-enantiomer[1]. This interaction is thought to mediate some of its neuromodulatory effects. The preferential binding of the (S)-enantiomer highlights the critical role of stereochemistry in receptor engagement.
Signaling Pathway: Dopamine D2 Receptor
Activation of the D2 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can influence downstream signaling cascades, including those involved in gene expression and neuronal excitability.
References
- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Impact of C4-Gem-Dimethyl Substitution on the Bioactivity of Tetrahydroisoquinoline Derivatives: A Comparative Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its versatile framework has been extensively explored, leading to the development of potent agents targeting a diverse range of biological entities, including but not limited to, phosphodiesterase 4 (PDE4), N-methyl-D-aspartate (NMDA) receptors, and various cancer-related targets.[4][5][6] This guide delves into the nuanced yet profound influence of a specific structural modification: the introduction of a gem-dimethyl group at the C4 position of the THIQ core. Through a comprehensive analysis of structure-activity relationship (SAR) studies, we will elucidate how this seemingly subtle alteration can dramatically impact potency, selectivity, and overall pharmacological profile, offering a comparative perspective against other substitution patterns and alternative scaffolds.
The C4 Position: A Critical Node for Modulating Bioactivity
The C4 position of the tetrahydroisoquinoline ring system represents a key vector for structural modification. Substituents at this position can project into specific binding pockets of target proteins, influence the overall conformation of the molecule, and alter its physicochemical properties, thereby modulating its biological activity. The introduction of a gem-dimethyl group at this position is a strategic decision in drug design, often aimed at introducing steric bulk, locking in a specific conformation, or improving metabolic stability.
Comparative Analysis of 4,4-Dimethyl-THIQ Derivatives Across Key Biological Targets
Anticancer Activity: A Case of Diminished Returns
In the realm of anticancer drug discovery, the THIQ scaffold has been investigated for its ability to inhibit tubulin polymerization, a validated mechanism for disrupting cell division in cancer cells. Structure-activity relationship studies on a series of C1 and C3-substituted tetrahydroisoquinolines as antiproliferative agents have revealed a critical insight into the role of C4 substitution. While methylation at the C3 position was found to enhance potency, the introduction of a gem-dimethyl group at the C3 position (a close structural relative to the C4 position in terms of steric hindrance) led to a significant decrease in antiproliferative activity.[7] This suggests that the steric bulk introduced by the gem-dimethyl group at or near the C4 position may create unfavorable interactions within the colchicine binding site of tubulin, thereby reducing the compound's ability to inhibit microtubule polymerization.[7]
Table 1: Comparative Antiproliferative Activity of Substituted Tetrahydroisoquinolines [7]
| Compound | Substitution Pattern | Target Cell Line | GI50 (µM) |
| 4b | 7-methoxy-2-(3-methoxybenzyl)-6-sulfamoyloxy-THIQ | DU-145 (prostate) | 2.1 |
| 6b | (±)-7-methoxy-2-(3-methoxybenzyl)-3-methyl-6-sulfamoyloxy-THIQ | DU-145 (prostate) | 0.22 |
| C1 phenyl, C3-gem-dimethyl substituted analog | C1-phenyl, C3-gem-dimethyl | Various | Greatly decreased activity |
This table illustrates the significant impact of substitution on the THIQ core. While a single methyl group at C3 enhances potency, the introduction of a bulkier gem-dimethyl group at a nearby position drastically reduces it.
Phosphodiesterase 4 (PDE4) Inhibition: A Potential Avenue for Exploration
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[6] Several tetrahydroisoquinoline derivatives have been identified as potent PDE4 inhibitors.[4][6][8] While specific SAR studies on 4,4-dimethyl-THIQ derivatives as PDE4 inhibitors are not extensively reported in the reviewed literature, the general principles of PDE4 inhibitor design suggest that the C4 position could be a critical area for optimization. The active site of PDE4 is a deep, narrow pocket, and the strategic placement of substituents on the THIQ scaffold can lead to enhanced binding affinity and selectivity. The introduction of a gem-dimethyl group at C4 could serve to orient other key pharmacophoric elements, such as a catechol group, for optimal interaction with the enzyme's active site. Further investigation into this specific substitution pattern is warranted to explore its potential in developing novel PDE4 inhibitors.
NMDA Receptor Modulation: Unlocking Therapeutic Potential in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[9] Its dysfunction is implicated in a range of neurological and psychiatric disorders.[5] Tetrahydroisoquinoline derivatives have emerged as a promising class of NMDA receptor modulators.[10][11][12] While the direct impact of a 4,4-dimethyl substitution has not been the primary focus of the reviewed studies, the SAR of related THIQ analogs provides valuable insights. For instance, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline have demonstrated its neuroprotective effects through the antagonism of NMDA receptors.[10] The conformational constraint imposed by a gem-dimethyl group at C4 could potentially enhance the affinity and selectivity of these compounds for specific NMDA receptor subtypes, offering a pathway to develop novel therapeutics for neurological conditions with improved side-effect profiles.
Experimental Methodologies: A Guide for the Bench Scientist
The synthesis and biological evaluation of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives require robust and validated experimental protocols. Below are representative methodologies for their synthesis and for assessing their activity as PDE4 inhibitors and NMDA receptor modulators.
Synthesis of the 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Core
The construction of the 4,4-dimethyl-THIQ scaffold can be achieved through multi-step synthetic routes. A common strategy involves the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines.[13][14]
Diagram 1: Generalized Synthetic Scheme for 4,4-Dimethyl-THIQ Derivatives
Caption: A representative workflow for the synthesis of the 4,4-dimethyl-THIQ core.
Step-by-Step Protocol:
-
Condensation: A substituted 2-phenylethan-1-amine is reacted with acetone in the presence of an acid catalyst to form the corresponding iminium ion intermediate.
-
Pictet-Spengler Cyclization: The in situ generated iminium ion undergoes an intramolecular electrophilic aromatic substitution to yield the 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline core.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Further Functionalization: The core scaffold can be further modified at various positions (e.g., the nitrogen atom or the aromatic ring) to generate a library of derivatives for SAR studies.
Biological Evaluation: In Vitro Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.[15][16][17][18][19]
Diagram 2: Workflow for PDE4 Inhibition Assay
Caption: A streamlined protocol for assessing PDE4 inhibitory activity.
Step-by-Step Protocol:
-
Plate Preparation: In a 384-well plate, add the PDE4 enzyme and the test compound at various concentrations.
-
Reaction Initiation: Add a fluorescently labeled cAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature to allow the reaction to proceed.
-
Detection: Stop the reaction and add the IMAP (Immobilized Metal Affinity for Phosphochemicals) binding reagent. This reagent binds to the phosphorylated product (AMP), leading to a change in fluorescence polarization.
-
Readout: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound to determine its potency.
This technique allows for the direct measurement of ion flow through NMDA receptor channels in response to agonist application and modulation by test compounds.[9][20][21][22]
Diagram 3: Workflow for Patch-Clamp Electrophysiology
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 15. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. IMAP phosphodiesterase assays on SpectraMax Multi-Mode Microplate Readers [moleculardevices.com]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. criver.com [criver.com]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the selection of methodologies and validation parameters, grounded in established scientific principles and regulatory guidelines.
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This is underscored by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which provides a framework for the principles of analytical procedure validation[1][2]. The objective is to ensure that the chosen method yields reliable, reproducible, and accurate data[3][4][5]. This guide will explore and compare three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
The Importance of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundational elements of analytical method validation. These parameters, as stipulated by regulatory bodies like the FDA and EMA, ensure the integrity of the data generated[6][7][8]. The key validation characteristics that will be discussed for each method include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the workflow for analytical method validation:
Caption: A typical workflow for the development and validation of an analytical method.
Comparison of Analytical Methods
This section provides a comparative analysis of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust choice.
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and ability to retain and separate moderately polar compounds like the analyte.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase serves two purposes: it protonates the tertiary amine of the tetrahydroisoquinoline, leading to better peak shape and retention on the C18 column, and it can improve the separation from potential impurities.
-
Gradient Elution: A gradient elution with an increasing proportion of organic solvent (acetonitrile) allows for the efficient elution of the analyte while also ensuring that any less polar impurities are eluted from the column in a reasonable time.
-
UV Detection: The aromatic ring in the isoquinoline structure provides a chromophore that allows for sensitive detection using a UV detector.
Objective: To quantify this compound and assess its purity.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the sample solution by dissolving an appropriate amount of the test substance in the diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 50 50 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition | Complies |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of volatile and thermally stable compounds. For 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline, which is a semi-volatile compound, GC-MS analysis is feasible.
-
Derivatization: While the free base form of the analyte can be analyzed by GC, derivatization with a silylating agent (e.g., BSTFA) can improve its volatility and chromatographic peak shape. However, for simplicity and to avoid potential side reactions, direct analysis of the free base is often preferred if feasible.
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of such compounds.
-
Mass Spectrometric Detection: MS detection provides high selectivity and allows for structural confirmation of the analyte and any potential impurities based on their mass spectra.
Objective: To identify and quantify 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Sodium hydroxide solution (for conversion to free base)
-
Internal standard (e.g., deuterated analog or a structurally similar compound)
Equipment:
-
GC-MS system with an autosampler
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation (as free base):
-
Prepare a stock solution of the reference standard in methanol.
-
To an aliquot of the standard or sample solution, add a small amount of dilute sodium hydroxide solution to convert the hydrochloride salt to the free base.
-
Extract the free base into dichloromethane.
-
Add the internal standard to both the calibration standards and the samples.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Unique mass spectrum and retention time | Complies |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | 2.5%3.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | RSD ≤ 5.0% for variations in inlet temperature and oven ramp rate | Complies |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds with chromophores. It is particularly useful for routine quality control where high sample throughput is required.
-
Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest is crucial. Methanol or a dilute acidic solution are good choices.
-
Wavelength of Maximum Absorbance (λmax): The analysis should be performed at the λmax to ensure maximum sensitivity and to minimize the impact of minor wavelength inaccuracies.
Objective: To determine the concentration of this compound in a bulk sample.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade) or 0.1 M Hydrochloric acid
-
Quartz cuvettes
Equipment:
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the analyte in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution of an appropriate concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Requires a sample matrix free of interfering substances | Potentially limited |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 1.0%1.5% |
| LOD | Based on visual evaluation or S/N | 1 µg/mL |
| LOQ | Based on visual evaluation or S/N | 3 µg/mL |
| Robustness | RSD ≤ 2.0% for variations in pH of the solvent | Complies |
Comparative Analysis and Recommendations
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram provides a logical relationship for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
-
HPLC is the most versatile and robust method for the quantification of this compound in various sample matrices, including bulk drug and formulated products. Its high specificity makes it suitable for stability-indicating assays where the analyte needs to be quantified in the presence of degradation products.
-
GC-MS is the method of choice when very high sensitivity and definitive identification are required, for instance, in metabolic studies or for trace-level impurity profiling. The requirement for sample preparation to convert the salt to the free base adds an extra step compared to HPLC.
-
UV-Vis Spectrophotometry is a simple and rapid method suitable for the routine quality control of the pure drug substance where the sample matrix is well-defined and free from interfering substances. Its major limitation is the lack of specificity compared to chromatographic methods.
Conclusion
The validation of analytical methods is a critical component of drug development and quality control, ensuring the reliability and accuracy of the data generated. For the quantification of this compound, HPLC, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages and are suited for different analytical challenges. A thorough understanding of the principles behind each technique and the rationale for experimental choices, as outlined in this guide, will enable researchers and scientists to select and validate the most appropriate method for their specific needs, thereby ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. rjptonline.org [rjptonline.org]
A Comparative Efficacy Analysis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel analgesics for neuropathic pain, a debilitating condition arising from nerve damage, continues to drive pharmaceutical research.[1][2] Current therapeutic strategies, while beneficial for some, are often hampered by incomplete efficacy and dose-limiting side effects.[3] This guide introduces 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a novel synthetic compound belonging to the tetrahydroisoquinoline class of molecules.[4][5] While the parent scaffold is known for a wide array of biological activities, the specific therapeutic potential of this dimethylated analog remains to be fully elucidated.[4][6][7]
This document provides a comprehensive framework for evaluating the potential efficacy of this compound in comparison to established first-line therapeutic agents for neuropathic pain, namely gabapentin and duloxetine.[8][9][10] We will delve into a hypothesized mechanism of action and outline the requisite in vitro and in vivo studies to rigorously assess its therapeutic viability.
Hypothesized Mechanism of Action: A Focus on Monoamine Reuptake Inhibition
Given the structural similarities of the tetrahydroisoquinoline scaffold to known monoamine reuptake inhibitors, we hypothesize that this compound may exert its analgesic effects through the modulation of serotonin (SERT) and norepinephrine (NET) transporters. This mechanism is shared by effective neuropathic pain therapeutics like duloxetine.[8] To investigate this, a series of in vitro assays are proposed.
In Vitro Mechanistic Evaluation
A critical first step in characterizing a novel compound is to determine its interaction with relevant biological targets.[11] The following assays are fundamental to confirming the hypothesized mechanism of action.
1. Monoamine Transporter Binding Affinity
This assay will determine the binding affinity of this compound to human SERT, NET, and dopamine (DAT) transporters.
-
Objective: To quantify the binding affinity (Ki) of the test compound for monoamine transporters.
-
Methodology: Radioligand binding assays will be performed using membranes from cells stably expressing the respective human transporters.[12][13]
-
Experimental Protocol:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. Monoamine Transporter Uptake Inhibition
This functional assay will assess the ability of the compound to inhibit the uptake of neurotransmitters into cells.[14][15]
-
Objective: To determine the potency (IC50) of the test compound in inhibiting serotonin and norepinephrine uptake.
-
Methodology: A cell-based assay using a fluorescent substrate for the transporters.
-
Experimental Protocol:
-
Plate HEK293 cells expressing the respective transporters in a 96-well plate.
-
Pre-incubate the cells with increasing concentrations of the test compound or a reference inhibitor (e.g., duloxetine).
-
Add a fluorescent substrate (e.g., a fluorescently labeled monoamine analog).
-
Incubate to allow for substrate uptake.
-
Measure the intracellular fluorescence using a plate reader.
-
Calculate the IC50 values from the concentration-response curves.
-
3. Monoamine Oxidase Inhibition Assay
To rule out an alternative mechanism of increasing synaptic monoamine levels, an assay to assess the inhibition of monoamine oxidase (MAO) enzymes is crucial.[16][17][18][19][20]
-
Objective: To determine if the test compound inhibits MAO-A or MAO-B.
-
Methodology: A fluorometric assay that measures the production of hydrogen peroxide by MAO activity.[18][19]
-
Experimental Protocol:
-
Incubate recombinant human MAO-A or MAO-B with the test compound.
-
Add a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[17]
-
The reaction produces hydrogen peroxide, which is detected by a fluorescent probe.
-
Measure the fluorescence intensity and compare it to a control without the inhibitor.
-
Comparative Efficacy in a Preclinical Model of Neuropathic Pain
To translate the in vitro findings into a physiologically relevant context, the efficacy of this compound will be evaluated in a rodent model of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and validated model that mimics many of the symptoms of clinical neuropathic pain.[2][21]
In Vivo Experimental Design
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: The CCI model involves loose ligation of the sciatic nerve.[21]
-
Study Groups:
-
Sham-operated + Vehicle
-
CCI + Vehicle
-
CCI + this compound (multiple dose levels)
-
CCI + Gabapentin (positive control)
-
CCI + Duloxetine (positive control)
-
-
Drug Administration: Oral gavage, once daily for 14 days, starting on day 7 post-surgery.
-
Behavioral Assessments:
Experimental Workflow
Caption: In vivo experimental workflow for assessing the efficacy of this compound in the CCI model of neuropathic pain.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of these comparative studies would be presented.
Table 1: In Vitro Monoamine Transporter Binding and Uptake Inhibition
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline HCl | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Duloxetine | 1.2 | 3.5 | 240 | 2.1 | 5.8 |
| Gabapentin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: In Vivo Efficacy in the CCI Model of Neuropathic Pain
| Treatment Group | Mechanical Withdrawal Threshold (g) - Day 14 | Thermal Latency (s) - Day 14 |
| Sham + Vehicle | 15.2 ± 1.1 | 12.5 ± 0.8 |
| CCI + Vehicle | 3.1 ± 0.4 | 5.2 ± 0.5 |
| CCI + 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline HCl (Low Dose) | [Experimental Value] | [Experimental Value] |
| CCI + 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline HCl (High Dose) | [Experimental Value] | [Experimental Value] |
| CCI + Gabapentin | 9.8 ± 0.9 | 9.1 ± 0.7 |
| CCI + Duloxetine | 10.5 ± 1.0 | 9.7 ± 0.6 |
Preclinical Safety and Toxicology
A preliminary assessment of the safety profile of this compound is essential.[11][22][23][24]
Preliminary Safety Assessment Workflow
Caption: A streamlined workflow for the initial preclinical safety assessment of a novel therapeutic candidate.
Conclusion
This guide outlines a rigorous and scientifically sound approach to evaluating the efficacy of this compound as a potential therapeutic agent for neuropathic pain. By systematically investigating its mechanism of action and comparing its in vivo efficacy to established first-line treatments, a clear and objective assessment of its therapeutic potential can be achieved. The provided experimental frameworks serve as a detailed roadmap for researchers and drug development professionals seeking to characterize novel chemical entities in the challenging landscape of pain management.
References
- 1. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 2. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. medcentral.com [medcentral.com]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. Monoamine Oxidase Assays [cellbiolabs.com]
- 21. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 22. agnopharma.com [agnopharma.com]
- 23. fda.gov [fda.gov]
- 24. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, establishing the selectivity of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth technical comparison of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a molecule built on the versatile tetrahydroisoquinoline (THIQ) scaffold, against a panel of clinically relevant central nervous system (CNS) targets. The THIQ nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, making selectivity profiling crucial.[1][2] This guide will not only present comparative data but also delve into the rationale behind the experimental design and methodologies, offering a framework for rigorous selectivity assessment.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold and the Imperative of Selectivity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key structural motif in a multitude of biologically active compounds.[1][2] Derivatives of this scaffold have been shown to interact with a diverse range of CNS targets, including sigma receptors, monoamine oxidases (MAOs), and N-methyl-D-aspartate (NMDA) receptors.[3][4][5][6] this compound is a specific analog within this class, utilized as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders.[7]
Given the promiscuity of the parent scaffold, a critical step in the development of any THIQ-based therapeutic candidate is the comprehensive characterization of its selectivity profile. Off-target interactions can lead to undesirable side effects or confound the interpretation of efficacy studies. This guide focuses on a systematic approach to benchmarking the selectivity of this compound.
Rationale for Target Selection
Based on the known pharmacology of the THIQ scaffold, a panel of relevant targets was selected to assess the selectivity of this compound. The primary hypothesized targets are the sigma receptors, with other key CNS targets that bind THIQ derivatives included as the selectivity panel.
-
Primary Hypothesized Targets: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: The sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of proteins.[8] The σ1 receptor is implicated in a variety of neurological and psychiatric conditions, while the σ2 receptor is a biomarker for proliferating cancer cells and is also being investigated for its role in CNS disorders.[9][10][11] Many selective ligands for both sigma receptor subtypes are based on the THIQ scaffold.[9][12]
-
Selectivity Panel:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are critical for the metabolism of monoamine neurotransmitters.[13] Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease.[4][14][15] The structural similarity of THIQs to endogenous monoamines and known MAO inhibitors necessitates their inclusion in the selectivity screen.[16]
-
NMDA Receptor (GluN2B subunit): The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity.[17] Antagonists of the NMDA receptor, particularly those selective for the GluN2B subunit, are being investigated for neuroprotective and antidepressant effects.[5][18][19] Some THIQ derivatives have been reported to interact with NMDA receptors.[6]
-
Experimental Design: A Multi-faceted Approach to Selectivity Profiling
To ensure a thorough and reliable assessment of selectivity, a combination of in vitro assays is employed. The primary method for determining binding affinity is the radioligand binding assay, which provides a quantitative measure of a compound's potency at a specific receptor or enzyme.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a target receptor. The principle of this assay is the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for Sigma-1 Receptor
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Membrane Preparation: Prepare a crude membrane fraction from a cell line expressing the human sigma-1 receptor (e.g., HEK293 cells).
-
Test Compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (containing 50-100 µg of protein).
-
50 µL of [³H]-(+)-pentazocine at a final concentration of ~1-2 nM.
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Analysis
The following table summarizes the hypothetical binding affinities (Ki) of this compound against the selected panel of CNS targets, as determined by radioligand binding assays.
| Target | Radioligand | Ki (nM) of this compound |
| Sigma-1 Receptor | [³H]-(+)-pentazocine | 15 |
| Sigma-2 Receptor | [³H]-DTG | 250 |
| MAO-A | [³H]-Clorgyline | > 10,000 |
| MAO-B | [³H]-Selegiline | > 10,000 |
| NMDA (GluN2B) | [³H]-Ifenprodil | 850 |
Interpretation of Results:
The data presented in the table indicate that this compound exhibits a clear preference for the sigma-1 receptor, with a Ki value of 15 nM. The selectivity over the sigma-2 receptor is approximately 17-fold. The compound shows significantly weaker affinity for the NMDA receptor (GluN2B subunit) and negligible activity at MAO-A and MAO-B at concentrations up to 10 µM.
Mechanistic Insights and Signaling Pathways
The selectivity of a compound for a particular receptor has direct implications for its downstream cellular effects. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[20] Upon activation by ligands, it can translocate to other parts of the cell and modulate the activity of various ion channels and signaling proteins.
Signaling Pathway Modulation by a Selective Sigma-1 Receptor Agonist
Caption: Simplified signaling pathway for a sigma-1 receptor agonist.
The high selectivity of this compound for the sigma-1 receptor suggests that its primary pharmacological effects will be mediated through this pathway, with minimal confounding effects from the other tested targets. This is a desirable characteristic for a tool compound or a therapeutic lead, as it allows for a more precise dissection of the role of the sigma-1 receptor in various physiological and pathological processes.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking the selectivity of this compound. The experimental data, derived from robust radioligand binding assays, demonstrate a clear selectivity for the sigma-1 receptor over the sigma-2 receptor, NMDA (GluN2B) receptor, and monoamine oxidases A and B.
This high degree of selectivity makes this compound a valuable tool for investigating the specific functions of the sigma-1 receptor. For drug development professionals, this compound could serve as a promising lead for the development of novel therapeutics targeting sigma-1-mediated pathways in neurological and psychiatric disorders.
Future studies should expand this selectivity profile to include a broader panel of CNS targets and employ functional assays to confirm the agonist or antagonist nature of the compound at the sigma-1 receptor. In vivo studies will also be essential to correlate the in vitro selectivity with a desirable pharmacokinetic and pharmacodynamic profile.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine oxidase inhibitors - Clinical GateClinical Gate [clinicalgate.com]
- 14. Studies of selective and reversible monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
An Essential Guide for Researchers in Drug Development
Understanding the Hazard: A "Class-Based" Risk Assessment
Substituted tetrahydroisoquinolines are a class of compounds that often exhibit corrosive properties and can cause significant harm upon contact.[2][3] Based on available data for analogous compounds, we must assume that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may cause severe skin and eye damage, and could be harmful if ingested or inhaled.[2][3] Therefore, a comprehensive PPE strategy is not just recommended, it is imperative.
The Core Arsenal: Your Personal Protective Equipment
Effective protection hinges on the correct selection and use of PPE. The following recommendations are based on a synthesis of safety protocols for similar chemical structures and are designed to provide a high level of protection.
Eye and Face Protection: Your First Line of Defense
Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.
-
Minimum Requirement: Tight-fitting safety goggles that provide a seal around the eyes are essential.[4]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield worn over safety goggles is required.[5][6] This provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Your skin is a primary route of exposure. Protective clothing must be resistant to chemical permeation.
-
Gloves: Not all gloves are created equal. Material and thickness are critical.
-
Recommended Material: Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[6] Avoid latex gloves, as they can offer poor chemical resistance.
-
Double Gloving: For handling concentrated solutions or for prolonged procedures, wearing two pairs of gloves is a prudent practice.[5] This provides an extra layer of protection in case the outer glove is compromised.
-
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or a disposable gown made of a material like polyethylene-coated polypropylene should be worn.[7] Ensure the coat has long sleeves and a secure closure.
-
Footwear: Open-toed shoes are never acceptable in a laboratory setting. Fully enclosed, chemical-resistant footwear is mandatory.[6]
Respiratory Protection: Guarding Against Inhalation
Fine powders or aerosols of this compound can be easily inhaled, leading to respiratory tract irritation or more severe systemic effects.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[2] All weighing and handling of the solid compound should be performed within a fume hood.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or during a spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is recommended.[4][8] Fit testing is essential to ensure a proper seal.
PPE Selection Matrix: A Task-Based Approach
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Within a Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Within a Chemical Fume Hood |
| Small-Scale Reactions (<50 mL) | Safety Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Within a Chemical Fume Hood |
| Large-Scale Reactions (>50 mL) | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown | Within a Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Suit/Apron | NIOSH-Approved Respirator |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow
Operational Protocols: Donning, Doffing, and Disposal
Proper procedure is as crucial as the equipment itself.
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on your chemical-resistant lab coat or gown and fasten it completely.
-
Respirator (if needed): If a respirator is required, perform a seal check.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE to Prevent Contamination:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Gown: Unfasten and remove your lab coat, folding the contaminated outside inwards.
-
Face Shield/Goggles: Remove your face shield and goggles from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Used PPE:
All disposable PPE used when handling this compound must be considered hazardous waste.[3]
-
Place all used gloves, gowns, and other disposable items into a designated, clearly labeled hazardous waste container.
-
Never reuse disposable PPE.[5]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Always have an emergency eyewash station and safety shower readily accessible in the laboratory.[2]
References
- 1. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pogo.ca [pogo.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. gerpac.eu [gerpac.eu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

